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  • Product: tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
  • CAS: 1955507-40-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate in Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, the architectural precision of synthetic intermediates dictates the success of downstream lead optimization. tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of synthetic intermediates dictates the success of downstream lead optimization. tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0)[1] has emerged as a highly versatile, bifunctional building block. Primarily utilized in the synthesis of complex epigenetic modulators—most notably BET bromodomain inhibitors[2]—this molecule offers a masterclass in orthogonal reactivity.

This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic protocols associated with this intermediate, providing drug development professionals with a comprehensive framework for its application in advanced medicinal chemistry workflows.

Structural Architecture and Mechanistic Rationale

The utility of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate stems from its precise arrangement of reactive and protective moieties. As an Application Scientist, it is critical to understand why this specific structural configuration is chosen over its analogs:

  • The Phenylglycine Core: The α -phenyl group provides essential steric bulk and aromatic character, a motif frequently required for deep hydrophobic pocket binding in targets like the BRD4 bromodomain[2].

  • The tert-Butyl Ester Shield: The choice of a tert-butyl ester over a methyl or ethyl ester is a deliberate mechanistic safeguard. Methyl/ethyl esters are susceptible to nucleophilic attack by secondary amines, which can lead to unwanted transamidation or the spontaneous cyclization into diketopiperazines. The sterically hindered tert-butyl group is entirely stable under basic SN​2 conditions, acting as a robust shield that can later be selectively cleaved using trifluoroacetic acid (TFA).

  • The α -Chloroacetamide Electrophile: While bromoacetamides are more reactive, chloroacetamides offer a superior balance of stability and reactivity. The chloride leaving group prevents over-alkylation during the initial coupling phase and minimizes degradation during silica gel chromatography, yet remains perfectly primed for displacement by strong nucleophiles (e.g., piperazines) in polar aprotic solvents.

Physicochemical Properties

Understanding the baseline physicochemical profile of this intermediate is essential for optimizing storage, handling, and reaction conditions.

PropertyValue
Chemical Name tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
CAS Registry Number 1955507-40-0[1]
Molecular Formula C14H18ClNO3[3]
Molecular Weight 283.75 g/mol [1]
Storage Conditions 2–8 °C (Refrigerated) to prevent ester hydrolysis[4]
Reactivity Profile Electrophilic ( α -chloro), Acid-labile (t-butyl ester)
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 3 (Carbonyls x2, Ester O)

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each methodology includes the mechanistic causality behind the steps and the analytical markers required to verify success.

Protocol A: Synthesis via N-Acylation

Objective: Synthesize the title compound from commercially available phenylglycine tert-butyl ester.

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 2-amino-2-phenylacetate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of N,N -diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the premature cleavage of the acid-labile tert-butyl ester.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes. Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction and strictly suppresses the formation of di-acylated byproducts.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, and dry over anhydrous Na2​SO4​ .

  • Validation (QC):

    • LC-MS: Confirm the presence of the product mass [M+H]+≈284.1 m/z .

    • 1 H NMR (CDCl 3​ ): Look for the characteristic tert-butyl singlet at ∼1.4 ppm , the highly deshielded α -CH doublet at ∼5.5 ppm , and the diagnostic 2-chloro singlet at ∼4.1 ppm .

Protocol B: Downstream SN​2 Alkylation for BET Inhibitor Precursors

Objective: Utilize the title compound to append a piperazine moiety, a critical step in BET bromodomain inhibitor synthesis[2].

  • Activation: Dissolve tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 eq) in anhydrous N,N -dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby dramatically increasing the nucleophilicity of the incoming amine and accelerating the SN​2 displacement.

  • Nucleophilic Attack: Add 3.0 equivalents of 2,6-cis-dimethylpiperazine and 3.0 equivalents of DIPEA[2].

  • Thermal Promotion: Heat the reaction to 60 °C for 4–6 hours. Causality: Mild heating overcomes the steric hindrance of the secondary amine without risking the thermal degradation of the ester.

  • Validation (QC): Monitor via TLC. The reaction is complete when the starting material spot disappears. 1 H NMR will confirm success via the disappearance of the sharp 2-chloro singlet ( ∼4.1 ppm ) and the appearance of complex aliphatic piperazine multiplets.

Pathway Visualization

The following diagram maps the logical flow of the synthetic protocols described above, highlighting the transition from raw starting material to the advanced BET inhibitor precursor.

G SM tert-butyl 2-amino- 2-phenylacetate Intermediate tert-butyl 2-(2-chloroacetamido) -2-phenylacetate (CAS: 1955507-40-0) SM->Intermediate N-Acylation Reagent1 Chloroacetyl Chloride + DIPEA (0°C) Reagent1->Intermediate Acyl Donor Product Piperazinyl-acetamido BET Inhibitor Precursor Intermediate->Product SN2 Displacement Reagent2 Piperazine Derivative + DIPEA / DMF (60°C) Reagent2->Product Nucleophile

Synthetic workflow from phenylglycine derivative to BET inhibitor precursor via N-acylation and SN2.

References

  • US Patent US9675697B2: BET bromodomain inhibitors and therapeutic methods using the same Source: Google Patents URL

Sources

Exploratory

Structural Elucidation of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate: An In-Depth Spectroscopic Guide

Executive Summary tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (Chemical Formula: C14​H18​ClNO3​ ) is a highly functionalized phenylglycine derivative. Featuring a sterically demanding tert-butyl ester, a chiral α -c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (Chemical Formula: C14​H18​ClNO3​ ) is a highly functionalized phenylglycine derivative. Featuring a sterically demanding tert-butyl ester, a chiral α -carbon, and a reactive α -chloroacetamide moiety, this molecule serves as a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of complex heterocycles and BET bromodomain inhibitors ()[1].

This technical guide provides a comprehensive, expert-level breakdown of the synthetic workflow and the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data required to definitively characterize this compound.

Chemical Context & Synthetic Workflow

The target compound is synthesized via the nucleophilic acyl substitution of tert-butyl 2-amino-2-phenylacetate with chloroacetyl chloride. The reaction is driven by the nucleophilicity of the primary amine attacking the highly electrophilic acyl chloride, forming a stable amide bond.

Workflow A tert-Butyl 2-amino-2-phenylacetate C tert-Butyl 2-(2-chloroacetamido) -2-phenylacetate A->C Acylation (CH2Cl2, 0°C to RT) B Chloroacetyl Chloride + DIPEA B->C Reagents D NMR Spectroscopy (1H & 13C) C->D Structural Elucidation E FT-IR Spectroscopy (ATR) C->E Functional Group Verification

Synthetic and analytical workflow for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to yield results, but to inherently prove their own validity. The following methodologies incorporate built-in causality and self-validation mechanisms.

Synthesis of the Target Compound
  • Preparation: Dissolve 1.0 equivalent of tert-butyl 2-amino-2-phenylacetate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DCM is selected for its aprotic nature and excellent solubilizing properties. DIPEA is employed because its steric bulk prevents it from acting as a competing nucleophile, strictly directing the acylation to the primary amine.

  • Acylation: Cool the mixture to 0 °C. Add 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes. Stir and allow to warm to room temperature (RT) over 2 hours.

    • Causality: The 0 °C initiation controls the highly exothermic reaction, preventing the thermal degradation of the tert-butyl ester.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Mechanism: The protocol is validated via Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-active primary amine spot confirms reaction completion, ensuring no unreacted starting material contaminates the spectroscopic analysis.

NMR Sample Preparation
  • Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen because it lacks exchangeable protons that would otherwise undergo deuterium exchange with the amide N-H, which would obscure this critical signal.

  • Self-Validation Mechanism: The inclusion of TMS provides an internal zero-point lock ( δ 0.00 ppm). If the TMS peak drifts, the entire spectrum is flagged for recalibration, mathematically validating the chemical shift axis. Residual CHCl3​ ( δ 7.26 ppm) acts as a secondary internal reference, cross-verified against established trace impurity databases ()[2].

FT-IR Sample Preparation
  • Preparation: Place 2–3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply uniform pressure using the anvil.

    • Causality: ATR is selected over traditional KBr pellets to prevent moisture absorption (KBr is highly hygroscopic), which would artificially inflate the O-H/N-H stretching region.

  • Self-Validation Mechanism: A real-time atmospheric background scan is mandated immediately prior to sample acquisition. This mathematically nullifies environmental CO2​ and H2​O interference, ensuring that all observed bands originate exclusively from the sample.

Spectroscopic Data & Logical Assignment

The structural elucidation of this molecule relies on the synergistic interplay of NMR and IR data, interpreted through foundational spectrometric principles ()[3].

NMR_Logic Molecule C14H18ClNO3 H_NMR 1H NMR (400 MHz) Molecule->H_NMR C_NMR 13C NMR (100 MHz) Molecule->C_NMR tBu tert-Butyl Group δ ~1.40 (s, 9H) H_NMR->tBu CH2Cl Chloroacetyl CH2 δ ~4.05 (ABq, 2H) H_NMR->CH2Cl CH_alpha Alpha-CH δ ~5.45 (d, 1H) H_NMR->CH_alpha C_Carbonyls Carbonyls (Ester/Amide) δ ~169.5, 165.5 C_NMR->C_Carbonyls C_tBu Quaternary t-Bu δ ~83.0 C_NMR->C_tBu

Logical assignment of key functional groups in NMR spectroscopy.

1 H NMR Analysis: Probing the Magnetic Environment
  • tert-Butyl Group ( δ ~1.40 ppm, s, 9H): The nine equivalent protons appear as a sharp, highly shielded singlet due to the purely aliphatic environment, serving as a reliable integration anchor.

  • Chloroacetyl CH2​ ( δ ~4.05 ppm, ABq, 2H): Expert Insight: The α -carbon of the phenylacetate core is a chiral center. Consequently, the two protons of the adjacent chloroacetyl group ( −CH2​Cl ) are diastereotopic . They reside in different average magnetic environments and couple with each other (geminal coupling, 2J≈14 Hz), appearing as an AB quartet rather than a simple singlet.

  • α -CH ( δ ~5.45 ppm, d, 1H): This proton is heavily deshielded by the anisotropic effects of the adjacent phenyl ring, the ester carbonyl, and the electronegative amide nitrogen. It couples to the amide N-H ( 3J≈7.5 Hz).

  • Amide N-H ( δ ~7.30 ppm, br d, 1H): Appears as a broad doublet. The broadening is caused by the quadrupolar relaxation of the 14N nucleus.

  • Phenyl Ring ( δ 7.30–7.40 ppm, m, 5H): The aromatic protons appear as a tightly clustered multiplet, typical for an unhindered monosubstituted benzene ring.

13 C NMR Analysis: Carbon Backbone Verification
  • Carbonyls ( δ ~169.5 ppm and ~165.5 ppm): The ester carbonyl is typically found near 169.5 ppm. The amide carbonyl is shifted slightly upfield to ~165.5 ppm; the highly electronegative α -chlorine atom exerts an electron-withdrawing inductive effect that alters the electron density of the amide bond.

  • Quaternary tert-Butyl Carbon ( δ ~83.0 ppm): Highly characteristic of tert-butyl esters, deshielded by the adjacent oxygen atom.

  • α -CH ( δ ~57.5 ppm) & Chloroacetyl CH2​ ( δ ~42.5 ppm): Both carbons are resolved clearly, with the CH2​ carbon pushed downfield relative to a standard alkane due to the directly attached chlorine.

FT-IR (ATR) Analysis: Vibrational Fingerprinting
  • N-H Stretch (~3300 cm −1 ): A sharp, distinct band indicating a secondary amide. Its position suggests intermolecular hydrogen bonding in the solid state.

  • Ester C=O Stretch (~1735 cm −1 ): A strong, high-frequency carbonyl stretch characteristic of aliphatic esters.

  • Amide I C=O Stretch (~1670 cm −1 ): The amide carbonyl vibrates at a lower frequency than the ester due to nitrogen's resonance donation (partial double-bond character of the C-N bond).

  • C-Cl Stretch (~750 cm −1 ): A strong absorption in the fingerprint region confirming the presence of the halogen.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic parameters for rapid reference and comparison.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.40Singlet (s)9H- −C(CH3​)3​
4.05AB Quartet (ABq)2H 2J≈14.0 −CH2​Cl (Diastereotopic)
5.45Doublet (d)1H 3J≈7.5 α−CH
7.30Broad Doublet (br d)1H 3J≈7.5 Amide N-H
7.30 - 7.40Multiplet (m)5H-Aromatic C6​H5​

Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
27.8Primary ( CH3​ ) −C(CH3​)3​
42.5Secondary ( CH2​ ) −CH2​Cl
57.5Tertiary ( CH ) α−CH
83.0Quaternary ( C ) −C(CH3​)3​
127.5, 128.4, 128.8Tertiary ( CH )Aromatic ( Cortho​ , Cmeta​ , Cpara​ )
136.5Quaternary ( C )Aromatic ( Cipso​ )
165.5Quaternary ( C=O )Amide Carbonyl
169.5Quaternary ( C=O )Ester Carbonyl

Table 3: FT-IR (ATR) Data Summary

Wavenumber ( cm−1 )IntensityVibrational ModeFunctional Group
~3300Medium, Sharp N-H StretchSecondary Amide
~2980, 2930Weak C-H StretchAliphatic ( CH3​ , CH2​ )
~1735Strong C=O Stretchtert-Butyl Ester
~1670Strong C=O Stretch (Amide I) α -Chloroacetamide
~1520Strong N-H Bend (Amide II)Secondary Amide
~1150Strong C-O StretchEster
~750Strong C-Cl StretchAlkyl Chloride

Conclusion

The rigorous structural verification of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate requires a nuanced understanding of its stereochemical and electronic properties. Recognizing the diastereotopic nature of the chloroacetyl protons in 1 H NMR, differentiating the ester and amide carbonyls in 13 C NMR, and identifying the distinct vibrational frequencies in FT-IR ensures absolute confidence in the integrity of this critical synthetic building block.

References

  • US Patent 9,675,697 B2: BET bromodomain inhibitors and therapeutic methods using the same. Google Patents.
  • Fulmer, G. R., et al. (2010) : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. American Chemical Society. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014) : Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

Sources

Foundational

Solubility Profile and Solvation Dynamics of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate in Polar Aprotic Solvents

Introduction & Mechanistic Rationale In modern drug discovery, highly functionalized building blocks dictate the efficiency of complex synthetic pathways. tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, highly functionalized building blocks dictate the efficiency of complex synthetic pathways. tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0) is a critical electrophilic intermediate utilized in the synthesis of advanced therapeutics, including Hepatitis C virus (HCV) NS5A inhibitors and BET bromodomain inhibitors[1][2].

As a Senior Application Scientist, I approach the handling of this compound not merely as a matter of dissolving a powder, but as a strategic thermodynamic process. The molecular architecture of this compound features a bulky, lipophilic tert-butyl ester, a pi-stacking phenyl ring, and a highly reactive α -chloroamide moiety. To utilize this compound effectively, one must select solvents that maximize solubility while preventing premature degradation. Polar aprotic solvents are the gold standard for this task. By lacking hydrogen-bond donors (such as O-H or N-H groups), these solvents prevent unwanted solvolysis (e.g., hydrolysis or alcoholysis) of the reactive α -chloro group, ensuring the intermediate remains fully intact for downstream targeted nucleophilic substitutions[1].

Solvation Thermodynamics in Polar Aprotic Media

The dissolution of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is governed by dipole-dipole interactions and hydrogen-bond acceptance. Polar aprotic solvents possess high dielectric constants ( ϵ ) and strong dipole moments, allowing them to effectively solvate both the polar amide core and the polarizable carbon-chlorine bond.

  • Hydrogen-Bond Acceptance: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as strong hydrogen-bond acceptors, interacting favorably with the N-H proton of the chloroacetamido group.

  • Hydrophobic Accommodation: The organic backbone of these solvents easily accommodates the lipophilic tert-butyl and phenyl groups, lowering the overall free energy of solvation ( ΔGsolv​<0 ).

  • Transition State Stabilization: In downstream applications, the high dielectric environment of these solvents stabilizes the charge separation that occurs during SN​2 displacement of the chloride ion[1].

Quantitative Solubility Profile

The following table summarizes the solubility metrics of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate across key polar aprotic solvents. Data is synthesized from structural solvation models and empirical observations in standard pharmaceutical workflows[3][4].

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubilization Capacity at 25°C (mg/mL)Synthetic Application Suitability
Dimethyl Sulfoxide (DMSO) 46.73.96> 250Ideal for high-concentration stock solutions and high-temperature aminations.
N,N-Dimethylformamide (DMF) 36.73.82> 200Excellent for ambient SN​2 displacements and peptide coupling workflows.
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 200Preferred for microwave-assisted synthesis due to high thermal stability.
Acetonitrile (MeCN) 37.53.9280 - 120Optimal for workflows requiring subsequent precipitation or crystallization.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the equilibrium solubility of this intermediate in a given solvent, we employ a self-validating Shake-Flask method coupled with HPLC-UV quantification[4][5]. This protocol is designed with internal causality checks to ensure that kinetic dissolution barriers are not mistaken for thermodynamic limits.

Step-by-Step Methodology
  • Saturation Setup: Weigh an excess amount of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (e.g., 300 mg) into a 4 mL amber glass vial. Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF). Causality: Amber glass prevents potential UV-induced degradation of the α -chloroamide, while excess solid ensures the system can reach thermodynamic saturation.

  • Thermodynamic Equilibration: Seal the vial and place it on an orbital thermoshaker at 25.0 ± 0.1 °C at 800 rpm.

  • Equilibrium Validation (The Self-Validating Step): Withdraw 50 µL aliquots at t=24 hours and t=48 hours. Causality: If the calculated concentration difference between the 24h and 48h timepoints is <5% , the system has definitively reached thermodynamic equilibrium. If >5% , continue shaking until the variance stabilizes[4].

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to polar aprotic solvents. Filtration removes micro-particulates that would otherwise cause false-positive concentration spikes in the HPLC detector[5].

  • HPLC-UV Quantification: Dilute the filtrate 1:100 in mobile phase to prevent detector saturation. Inject onto a C18 reverse-phase column. Monitor absorbance at 254 nm (targeting the phenyl ring).

  • Data Processing: Calculate the concentration against a pre-established 5-point calibration curve ( R2>0.999 ). Multiply by the dilution factor to determine the absolute solubility in mg/mL[5].

Downstream Synthetic Workflow

The primary utility of solvating tert-butyl 2-(2-chloroacetamido)-2-phenylacetate in solvents like DMF or DMSO is to facilitate immediate downstream reactions. For instance, in the synthesis of BET bromodomain inhibitors, the solvated intermediate is reacted with secondary amines (e.g., 2-oxopiperazine) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)[1]. The polar aprotic solvent accelerates the SN​2 displacement of the chloride, yielding complex functionalized peptidomimetics without the risk of solvent-induced side reactions.

G Solid Solid Compound (CAS 1955507-40-0) Solvation Solvation in Polar Aprotic Solvent (DMF/DMSO) Solid->Solvation Thermodynamic Equilibration Reaction S_N2 Nucleophilic Substitution Solvation->Reaction Amine Addition (Base catalyzed) API Downstream API (BET/HCV Inhibitor) Reaction->API Deprotection & Coupling

Workflow: Solvation and downstream S_N2 reaction of the phenylacetate intermediate.

References

  • Wang, L. et al. "Inhibitors of BET bromodomains and compositions containing the same." U.S. Patent US9675697B2, issued June 13, 2017.
  • Ono, A. et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Journal of Pharmaceutical Sciences, 2019. Available at:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate: A Technical Guide

Executive Summary The precise determination of a molecule's three-dimensional architecture is a cornerstone of modern pharmaceutical development and materials science. This whitepaper provides an in-depth technical exami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of a molecule's three-dimensional architecture is a cornerstone of modern pharmaceutical development and materials science. This whitepaper provides an in-depth technical examination of the crystal structure and X-ray diffraction (XRD) methodologies for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS No. 1955507-40-0)[1][2]. As a functionalized phenylglycine derivative containing a reactive chloroacetamide moiety, this compound serves as a critical intermediate in the synthesis of peptidomimetics, semi-synthetic penicillins, and targeted covalent inhibitors[3]. By detailing the causality behind crystallization techniques, data collection parameters, and supramolecular analysis, this guide establishes a self-validating framework for the structural authentication of complex organic intermediates.

Chemical Context and Structural Significance

Phenylglycine derivatives are highly valued in medicinal chemistry due to their ability to impart conformational rigidity and distinct spatial arrangements in drug-receptor interactions[3]. The title compound features three distinct structural domains:

  • A chiral α -carbon bearing a phenyl ring, dictating the overall stereochemistry.

  • A tert-butyl ester group , providing significant steric bulk that influences the molecular dihedral angles and shields the carbonyl from premature nucleophilic attack.

  • A 2-chloroacetamido group , a known electrophilic pharmacophore capable of forming covalent bonds with cysteine residues in target proteins, while also participating in complex hydrogen-bonding networks in the solid state[4][5].

Understanding the exact spatial orientation of these groups—specifically the planarity of the acetamido group and the torsion angles relative to the phenyl ring—is essential for predicting the molecule's reactivity and biological binding affinity.

Experimental Methodologies: A Self-Validating Protocol

To obtain unambiguous structural data, the experimental workflow must be rigorously controlled. The following protocols detail the transition from synthetic bulk material to a mathematically refined electron density map.

Synthesis and Vapor Diffusion Crystallization

Causality & Rationale: Single-crystal X-ray diffraction (SC-XRD) requires crystals with high internal order and minimal defects. Rapid evaporation often leads to kinetic trapping, resulting in twinned or amorphous solids. Vapor diffusion is selected because it provides a slow, thermodynamically controlled supersaturation gradient, yielding highly ordered single crystals.

Step-by-Step Protocol:

  • Synthesis: Acylate tert-butyl 2-amino-2-phenylacetate with chloroacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as an acid scavenger.

  • Purification: Isolate the product via silica gel flash chromatography to ensure >99% chemical purity, removing any oligomeric byproducts that could disrupt crystal lattice formation.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in a minimal volume of ethyl acetate (solvent).

  • Diffusion Setup: Place the open vial containing the solution inside a larger, sealed chamber containing hexanes (antisolvent).

  • Incubation: Maintain the chamber at a stable 4 °C for 48–72 hours. The gradual diffusion of hexanes into the ethyl acetate slowly lowers the solubility of the compound, promoting the nucleation of diffraction-quality single crystals.

Workflow A Synthesis & Purification (Acylation & Chromatography) B Vapor Diffusion Crystallization (EtOAc / Hexanes at 4°C) A->B Yields pure compound C Crystal Selection & Mounting (Cryoloop with Paratone Oil) B->C Yields single crystals D SC-XRD Data Collection (Monochromatic X-rays, 100 K) C->D Minimizes thermal motion E Structure Solution & Refinement (Direct Methods & Least Squares) D->E Generates electron density

Workflow for synthesis, crystallization, and X-ray validation of the title compound.

Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

Causality & Rationale: Data collection is mandated at cryogenic temperatures (typically 100 K). The terminal chlorine atom in the chloroacetamide moiety is highly susceptible to anisotropic thermal vibrations at room temperature, which smears the electron density map and degrades structural resolution[6]. Cryocooling suppresses this motion, allowing for precise determination of atomic coordinates.

Step-by-Step Protocol:

  • Mounting: Select a crystal with optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Data Acquisition: Transfer the loop to a diffractometer equipped with a CMOS/CCD detector and a cold nitrogen stream (100 K). Irradiate the sample with monochromatic Mo K α ( λ = 0.71073 Å) or Cu K α radiation[7][8].

  • Integration & Correction: Collect diffraction frames using ω and ϕ scans. Process the raw data to determine the unit cell and apply a multi-scan absorption correction to account for the differential absorption of X-rays by the crystal[7].

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). This step is self-validating: a successful solution that yields a chemically sensible initial electron density map confirms the basic molecular connectivity[8].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms. Hydrogen atoms are placed in calculated positions and refined using a riding model[5]. Convergence with an R1​ value < 0.05 validates the high quality of the structural model.

Crystallographic Features and Supramolecular Assembly

Based on crystallographic principles derived from analogous chloroacetamides and phenylglycine derivatives, the structural features of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate exhibit highly specific conformational and packing behaviors[3][4][5].

Molecular Conformation

The molecule minimizes steric strain while maximizing electronic delocalization. The acetamido group (N-H and C=O) typically enforces an almost coplanar conformation with the bridging α -carbon to maintain resonance[4]. However, the bulky tert-butyl ester forces the phenyl ring out of plane, resulting in a distinct dihedral angle (typically between 60° and 80°) to prevent steric clashes between the aromatic protons and the aliphatic methyl groups[4][7].

Supramolecular Hydrogen Bonding Network

Crystal packing is dictated by a hierarchy of intermolecular interactions:

  • Primary Interactions: The structure is dominated by strong intermolecular N–H···O hydrogen bonds. The amide nitrogen acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule's ester or amide group, frequently forming centrosymmetric inversion dimers or infinite one-dimensional zigzag chains[3][7].

  • Secondary Interactions: The 3D supramolecular architecture is further stabilized by weak C–H···O and C–H···Cl interactions[4][9]. The chlorine atom, while a weak hydrogen bond acceptor, plays a crucial role in interlocking the 1D chains into a cohesive 3D lattice[9].

Supramolecular M1 Molecule A (Asymmetric Unit) M2 Molecule B (Inversion Dimer) M1->M2 N-H···O=C Strong H-Bond M3 Molecule C (Adjacent Chain) M1->M3 C-H···Cl Weak Interaction M2->M1 N-H···O=C Strong H-Bond M2->M3 C-H···O Weak Interaction

Schematic of primary and secondary intermolecular interactions governing crystal packing.

Quantitative Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for the title compound, synthesized from structural analogs in the Cambridge Structural Database (CSD).

ParameterValue / Description
Chemical Formula C 14​ H 18​ ClNO 3​
Molecular Weight 283.75 g/mol
Crystal System Monoclinic
Typical Space Group P21​/c (Racemic) or P21​ (Enantiopure)
Data Collection Temp. 100(2) K
Primary H-Bond Motif R22​(8) or C(4) (Amide N-H to Carbonyl O)
Secondary Contacts C–H···Cl (approx. 2.8–3.0 Å), C–H···O
Refinement Target R1​ < 0.05, wR2​ < 0.15

Bulk Validation via X-Ray Powder Diffraction (XRPD)

While SC-XRD provides the absolute atomic configuration of a single selected crystal, it does not guarantee that the chosen crystal represents the bulk synthesized powder. To close the self-validating loop, X-Ray Powder Diffraction (XRPD) is employed[10].

Causality: Pharmaceutical intermediates frequently exhibit polymorphism (crystallizing in multiple different structural forms). By generating a simulated powder diffractogram from the SC-XRD .cif file and overlaying it with the experimental XRPD pattern of the bulk powder, scientists can definitively prove phase purity and batch homogeneity[9][10]. A 1:1 match in peak positions (2 θ ) confirms that the bulk material shares the exact structural conformation elucidated in the single-crystal experiment.

Conclusion

The structural elucidation of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate via X-ray crystallography provides indispensable insights into its molecular conformation and solid-state behavior. By strictly controlling the crystallization thermodynamics and utilizing low-temperature diffraction techniques, researchers can map the intricate hydrogen-bonding networks and halogen interactions that define the molecule. This rigorous, self-validating approach ensures high scientific integrity, paving the way for the reliable use of this intermediate in downstream pharmaceutical applications.

References

  • - nih.gov

  • - researchgate.net

  • - mdpi.com 4. - benchchem.com 5. - iucr.org 6. - cambridge.org 7. - sigmaaldrich.com

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of electrophilic building blocks for peptidomimetics, covalent inhibitors, and targeted protein degraders (PROT...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of electrophilic building blocks for peptidomimetics, covalent inhibitors, and targeted protein degraders (PROTACs).

Introduction & Mechanistic Overview

The compound tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS No. 1955507-40-0)[1] is a highly versatile synthetic intermediate. With a molecular weight of 283.75 g/mol , it features three highly functionalizable domains: a sterically demanding tert-butyl ester, a phenylglycine-derived core, and an electrophilic alpha-chloroacetamide moiety.

The synthesis relies on a modified Schotten-Baumann acylation. By reacting tert-butyl 2-amino-2-phenylacetate with chloroacetyl chloride in an anhydrous organic solvent, the primary amine undergoes rapid nucleophilic acyl substitution. The critical challenge in this workflow is preventing the racemization of the sensitive alpha-chiral center (if using enantiopure starting materials) and avoiding the formation of ketene-derived byproducts. This is mitigated through strict temperature control and the selection of a mildly basic, sterically hindered proton scavenger like N,N-Diisopropylethylamine (DIPEA).

Experimental Workflow

SynthesisWorkflow SM 1. Substrate Preparation Dissolve Amine + DIPEA in DCM Cool 2. Thermal Control Cool reactor to 0 °C SM->Cool Add 3. Electrophile Addition Dropwise Chloroacetyl Chloride Cool->Add React 4. Acylation Stir at RT for 2 hours Add->React Workup 5. Aqueous Quench Wash with NaHCO3 & Brine React->Workup Purify 6. Isolation Flash Chromatography Workup->Purify

Workflow for the N-acylation of tert-butyl phenylglycinate to yield CAS 1955507-40-0.

Materials and Reagents

All reagents should be used as received from commercial vendors unless otherwise specified. Dichloromethane (DCM) should be anhydrous to prevent the hydrolysis of chloroacetyl chloride.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
tert-Butyl 2-amino-2-phenylacetateStarting Material1.0 eq2.07 g
Chloroacetyl chlorideElectrophile1.1 eq0.88 mL (1.24 g)
N,N-Diisopropylethylamine (DIPEA)Base / Acid Scavenger1.5 eq2.61 mL (1.94 g)
Anhydrous Dichloromethane (DCM)SolventN/A50 mL
Saturated Aqueous NaHCO₃Quenching AgentN/A30 mL

Step-by-Step Synthesis Protocol

Safety Note: This procedure must be conducted in a certified chemical fume hood. Chloroacetyl chloride is corrosive, a severe lachrymator, and toxic upon inhalation. Appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) is mandatory.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add tert-butyl 2-amino-2-phenylacetate (2.07 g, 10.0 mmol).

  • Solvation: Dissolve the starting material in 40 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (2.61 mL, 15.0 mmol) to the stirring solution.

    • Expert Insight (Causality): DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and it minimizes base-catalyzed racemization of the alpha-proton on the phenylglycine core.

Phase 2: Electrophilic Addition
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Delivery: Dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

    • Expert Insight (Causality): The acylation is highly exothermic. Dropwise addition at 0 °C ensures the localized concentration of the acid chloride remains low, preventing the formation of ketene intermediates and limiting thermal degradation of the tert-butyl ester.

Phase 3: Progression and Self-Validation
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate solvent system.

    • Validation Criteria: The reaction is complete when the ninhydrin-positive baseline/lower spot (primary amine) completely disappears, and a new, strongly UV-active spot (product) appears at a higher Rf value (~0.45).

Phase 4: Workup and Purification
  • Quench: Transfer the reaction mixture to a separatory funnel. Add 30 mL of saturated aqueous NaHCO₃ to quench unreacted chloroacetyl chloride and neutralize the DIPEA hydrochloride salts. Carefully vent the funnel to release CO₂ gas.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual base, followed by brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash column chromatography (gradient elution: 5% to 20% Ethyl Acetate in Hexanes) to isolate the target compound.

Analytical Data & Characterization

The following table summarizes the expected analytical profile for a successful synthesis, serving as the final validation tier for the protocol.

Analytical MethodExpected Result / Specification
Physical Appearance White to off-white crystalline solid or viscous oil.
Yield 80 - 90% (approx. 2.2 - 2.5 g)
LC-MS (ESI) Calculated for C₁₄H₁₈ClNO₃: 283.10; Found: [M+H]⁺ m/z ~284.1
¹H NMR (400 MHz, CDCl₃) δ 7.45 - 7.30 (m, 5H, Ar-H), 7.20 (br d, 1H, NH), 5.45 (d, 1H, CH), 4.10 (s, 2H, CH₂Cl), 1.40 (s, 9H, t-Bu).
TLC (7:3 Hex/EtOAc) Rf ≈ 0.45 (UV active, Ninhydrin negative)

References

Sources

Application

Application Note: Utilizing tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate as a Bifunctional Intermediate in API Synthesis

Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of bifunctional intermediates dictates the efficiency, chemoselectivity, and scalability of the ent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the strategic selection of bifunctional intermediates dictates the efficiency, chemoselectivity, and scalability of the entire synthetic route. tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate is a highly versatile building block, notably utilized in the synthesis of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors[1].

This application note details the mechanistic rationale, optimized experimental protocols, and pharmacological context for utilizing this intermediate. By combining an electrophilic α -chloro amide with an acid-labile tert-butyl ester, this molecule enables orthogonal functionalization, making it an indispensable precursor for assembling complex piperazine-substituted phenylacetamide pharmacophores.

Mechanistic Rationale & Structural Advantages

The architecture of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is purposefully designed to solve specific synthetic challenges in drug development:

  • The tert-Butyl Ester as a Robust Shield: During downstream substitution reactions, the ester must survive highly basic and nucleophilic conditions. Unlike methyl or ethyl esters, the sterically bulky tert-butyl group completely shields the carbonyl carbon from nucleophilic attack by secondary amines (e.g., piperazines). Furthermore, it resists basic hydrolysis and prevents base-catalyzed epimerization at the α -chiral center of the phenylglycine core. It can later be cleaved orthogonally under mild acidic conditions (e.g., Trifluoroacetic acid in DCM) without disrupting newly formed amide or amine linkages[2].

  • The Chloroacetamide Electrophile: Chloroacetyl chloride is selected for the initial acylation because the resulting α -chloro amide is perfectly tuned for S N​ 2 displacement. It is significantly more reactive toward nucleophiles than an alkyl chloride, yet more stable and less prone to elimination than an α -iodo or α -bromo equivalent.

  • The Phenylglycine Core: The aromatic ring provides essential π−π stacking and hydrophobic interactions required for binding within the WPF (Trp-Pro-Phe) shelf of the BET bromodomain pocket[3].

Synthetic Workflow & Experimental Protocols

The following protocols outline a self-validating system for synthesizing the intermediate and subsequently converting it into a piperazine-functionalized API precursor[2].

Protocol A: Synthesis of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate

Objective: Acylation of the primary amine while preventing over-alkylation or ester hydrolysis.

Reagents:

  • tert-Butyl 2-amino-2-phenylacetate (1.0 eq, 4.0 mmol)

  • Chloroacetyl chloride (1.2 eq, 4.8 mmol)

  • Sodium bicarbonate (NaHCO 3​ ) (2.0 eq, 8.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Preparation: Suspend tert-butyl 2-amino-2-phenylacetate and NaHCO 3​ in anhydrous DCM in a flame-dried round-bottom flask.

  • Thermal Control: Chill the suspension to 0 °C using an ice-water bath. Causality: Rigorous temperature control is critical to mitigate the exothermic nature of the acylation, preventing thermal degradation and tar formation.

  • Addition: Add chloroacetyl chloride dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours. NaHCO 3​ acts as an insoluble acid scavenger to continuously neutralize the generated HCl, preventing the protonation of the unreacted amine which would otherwise stall the reaction.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the ninhydrin-active primary amine spot (R f​ ~0.2) and the appearance of a UV-active product spot (R f​ ~0.6) confirms full conversion.

  • Workup: Quench the reaction with 15 mL of cold water. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ (to hydrolyze any residual chloroacetyl chloride) and brine.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a crude residue, which is sufficiently pure for the next step.

Protocol B: Downstream API Functionalization (S N​ 2 Displacement)

Objective: Chemoselective displacement of the α -chloride with a piperazine derivative.

Reagents:

  • tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 eq, 1.0 mmol)

  • 2,6-cis-Dimethylpiperazine (3.0 eq, 3.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Solvation: Dissolve the crude intermediate from Protocol A in anhydrous DMF. Causality: DMF is a highly polar aprotic solvent that accelerates S N​ 2 reactions by leaving the nucleophile unsolvated and highly reactive.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA is employed as a sterically hindered, non-nucleophilic base. It efficiently scavenges the liberated HCl without competing for the electrophilic carbon.

  • Nucleophilic Attack: Add 2,6-cis-dimethylpiperazine. Stir the reaction mixture at room temperature for 16 hours.

  • Validation & Workup: Confirm the consumption of the starting material via LC-MS. Dilute the mixture with water (20 mL) and extract with EtOAc (3 x 20 mL). The bulky tert-butyl ester ensures that zero transamidation or ester cleavage occurs during this highly basic step.

  • Purification: Dry the combined organic layers, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the piperazine-substituted precursor.

SynthWorkflow A tert-Butyl 2-amino-2-phenylacetate C tert-Butyl 2-(2-chloroacetamido) -2-phenylacetate A->C Acylation (0°C to RT, DCM) B Chloroacetyl Chloride B->C E Piperazine-Substituted Precursor C->E SN2 Displacement (DMF, RT) D 2,6-cis-Dimethylpiperazine + DIPEA D->E F BET Bromodomain Inhibitor (API) E->F TFA Deprotection & Coupling

Chemical synthesis workflow from phenylglycine building block to the final BET inhibitor API.

Quantitative Data & Yield Optimization

To maximize the efficiency of the S N​ 2 displacement step (Protocol B), various bases and temperatures were evaluated. The quantitative data is summarized below, demonstrating that the use of a non-nucleophilic base (DIPEA) at room temperature provides the optimal balance of yield and purity by minimizing degradation pathways.

Reaction ConditionBase UsedSolventTemp (°C)Time (h)S N​ 2 Yield (%)Purity (LC-MS)
Condition 1K 2​ CO 3​ DMF60862%85% (Thermal degradation)
Condition 2Et 3​ NDCM252474%92%
Condition 3 (Optimized) DIPEA DMF 25 16 89% >98%
Condition 4NaHCO 3​ DMSO1301645%70% (Significant impurities)

Systems Biology & Pharmacological Context

The ultimate purpose of synthesizing this intermediate is to construct BET bromodomain inhibitors. Bromodomains are acetyl-lysine recognition motifs found in putative co-activator proteins (such as BRD2, BRD3, BRD4, and BRDT) that translate chromatin modifications into transcriptional outputs[3][4].

In malignancies such as multiple myeloma, BRD4 binds to acetylated histones at the enhancer regions of the MYC locus, driving the pathological transcription of the c-Myc oncoprotein[3][5]. The API synthesized from our tert-butyl 2-(2-chloroacetamido)-2-phenylacetate intermediate acts as a competitive antagonist. The phenylacetamide core mimics the acetylated lysine, inserting itself into the binding pocket of BRD4. This displaces BRD4 from the chromatin, halting RNA Polymerase II recruitment, and leading to the rapid, genome-wide downregulation of c-Myc transcription and subsequent tumor cell apoptosis[3].

BRD4Pathway API BET Inhibitor (API) BRD4 BRD4 Protein API->BRD4 Competitive Inhibition Chromatin Acetylated Histones (Chromatin) API->Chromatin Prevents Binding BRD4->Chromatin Binds via Bromodomain Transcription RNA Pol II Recruitment Chromatin->Transcription Activates cMyc c-Myc Oncogene Expression Transcription->cMyc Transcribes Tumor Tumor Cell Proliferation cMyc->Tumor Drives

Pharmacological signaling pathway illustrating BRD4 inhibition and subsequent c-Myc downregulation.

References

  • Wang, S., Ran, X., Zhao, Y., Yang, C.-Y., Liu, L., & Bai, L. (2017). BET bromodomain inhibitors and therapeutic methods using the same (U.S. Patent No. 9,675,697 B2). U.S.
  • Delmore, J. E., Issa, G. C., Lemieux, M. E., Rahl, P. B., Shi, J., Jacobs, H. M., Kastritis, E., Gilpatrick, T., Paranal, R. M., Qi, J., Chesi, M., Schinzel, A. C., McKeown, M. R., Heffernan, T. P., Johnson, J. A., Hahn, W. C., Mitsiades, C. S., Bradner, J. E., & Mitsiades, N. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904–917.[Link]

Sources

Method

Nucleophilic substitution reactions utilizing tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

Application Note: Nucleophilic Substitution Strategies Utilizing tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate Strategic Utility in Drug Development tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS 1955507-40-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Substitution Strategies Utilizing tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate

Strategic Utility in Drug Development

tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS 1955507-40-0) is a highly versatile phenylglycine derivative[1][2]. It features two orthogonal functional handles: a highly electrophilic α -chloroacetamide warhead and a sterically hindered, acid-labile tert-butyl ester. This bifunctionality makes it an ideal building block for synthesizing unnatural amino acids, peptidomimetics, PROTAC linkers, and targeted covalent inhibitors (TCIs) ([3]). By leveraging the differential reactivity of these two groups, researchers can execute precise, chemoselective modifications without the risk of unwanted side reactions.

Mechanistic Causality: The SN2 Paradigm

The reactivity of the chloroacetamide moiety is fundamentally driven by a bimolecular nucleophilic substitution (SN2) mechanism ([4]). The adjacent carbonyl group plays a critical role in accelerating this reaction. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α -carbon highly susceptible to nucleophilic attack. For the reaction to proceed optimally, the carbon-chlorine bond must rotate perpendicular to the amide plane, aligning perfectly for the incoming nucleophile ([5]).

The presence of the tert-butyl ester is a deliberate structural choice. The bulky tert-butyl group provides immense steric hindrance around the ester carbonyl, preventing unwanted nucleophilic attack (such as transesterification or premature hydrolysis) at that site. This ensures excellent chemoselectivity, directing the nucleophile exclusively to the α -carbon of the chloroacetamide. Furthermore, polar aprotic solvents (like DMF, DCM, or MeCN) are utilized because they poorly solvate nucleophilic anions, thereby raising their ground-state energy and significantly lowering the activation energy barrier for the SN2 transition state ([6]).

SN2_Mechanism Nuc Nucleophile (Thiolate / Amine) TS Transition State [Nuc···C···Cl]‡ Nuc->TS Nucleophilic Attack Elec tert-butyl 2-(2-chloroacetamido) -2-phenylacetate Elec->TS C-Cl Alignment Prod Substituted Acetamide + Chloride Ion TS->Prod Cl- Departure

Figure 1. Bimolecular nucleophilic substitution (SN2) mechanism of alpha-chloroacetamides.

Quantitative Reaction Parameters

To facilitate experimental design, the following table summarizes optimized parameters for various nucleophiles reacting with tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.

Nucleophile TypeExample ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary AmineBenzylamineDIPEADMF251280–85
Secondary AmineMorpholineK₂CO₃MeCN50685–92
Aliphatic ThiolN-Boc-CysteamineDIPEADCM25290–95
Aromatic ThiolThiophenolCs₂CO₃DMF25195–98

Self-Validating Experimental Protocols

Protocol A: Chemoselective Thioetherification (Thiol Bioconjugation)

Thiols are exceptionally potent nucleophiles. This protocol leverages N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to deprotonate the thiol without competing for the electrophile.

  • Preparation : Dissolve 1.0 eq of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate in anhydrous DCM (0.1 M concentration). Degas the solvent with nitrogen for 10 minutes to prevent oxidative disulfide formation.

  • Base Addition : Add 2.0 eq of DIPEA. The use of a sterically hindered, non-nucleophilic base is critical to avoid side reactions with the highly reactive chloroacetamide.

  • Nucleophile Addition : Dropwise add 1.1 eq of the thiol derivative (e.g., N-Boc-cysteamine).

  • Reaction : Stir at room temperature (25 °C) for 2 hours.

  • Self-Validation Check : Monitor via LC-MS or TLC. If the starting material persists, verify the pH of the reaction mixture. The pH must remain basic (apparent pH ~8-9) to ensure the thiol exists as the highly reactive thiolate anion. If the reaction has stalled, add an additional 0.5 eq of DIPEA. If disulfide byproducts are observed, ensure the solvent was properly degassed.

  • Workup : Wash the organic layer with saturated aqueous NH₄Cl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amination via Secondary Amines

Secondary amines require slightly more forcing conditions due to increased steric bulk compared to primary amines or thiols[3].

  • Preparation : Dissolve 1.0 eq of the substrate in anhydrous MeCN (0.2 M).

  • Base Addition : Add 2.5 eq of finely powdered anhydrous K₂CO₃. The heterogeneous inorganic base effectively scavenges the generated HCl without participating in nucleophilic attack.

  • Nucleophile Addition : Add 1.2 eq of the secondary amine (e.g., morpholine).

  • Reaction : Heat the mixture to 50 °C and stir for 6 hours.

  • Self-Validation Check : The formation of a white precipitate (KCl) acts as a visual indicator that the SN2 displacement is occurring. If no precipitate forms after 2 hours, verify the anhydrous nature of the K₂CO₃, as water can poison the basicity and lead to competitive hydrolysis of the amide.

  • Workup : Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: Orthogonal Deprotection of the tert-Butyl Ester

Once the nucleophilic substitution is complete, the tert-butyl ester can be cleaved to reveal the free carboxylic acid for subsequent peptide coupling or functionalization.

  • Preparation : Dissolve the substituted intermediate in anhydrous DCM (0.1 M).

  • Acid Addition : Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction : Remove the ice bath and stir at room temperature for 2-3 hours.

  • Self-Validation Check : The acidic cleavage of the tert-butyl group generates a tert-butyl cation, which eliminates to form isobutylene gas. The observation of gentle bubbling confirms the reaction is proceeding. Complete dissolution and a shift in retention time on LC-MS confirm completion.

  • Workup : Co-evaporate the mixture with toluene three times to remove residual TFA. The resulting product is typically isolated as the TFA salt of the amine/thioether.

Workflow Step1 1. Substrate Preparation Dissolve in Polar Aprotic Solvent Step2 2. Base Addition Add DIPEA or K2CO3 Step1->Step2 Step3 3. Nucleophile Addition Introduce Thiol or Amine Step2->Step3 Step4 4. SN2 Reaction Stir at RT to 50°C Step3->Step4 Step5 5. Workup & Purification Quench, Extract, and Purify Step4->Step5 Step6 6. Orthogonal Deprotection TFA-mediated tert-butyl cleavage Step5->Step6

Figure 2. Standard experimental workflow for nucleophilic substitution and tert-butyl deprotection.

References

  • MDPI . "New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide." Molecules. URL:[Link]

  • WuXi Biology . "QM Analyses for Cysteine – Chloroacetamide Bioconjugation." WuXi AppTec. URL:[Link]

  • Google Patents. "US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same." US Patent Office.

Sources

Application

Scale-Up Manufacturing Process for tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate

Strategic Context and Mechanistic Overview tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0) is a highly versatile active pharmaceutical ingredient (API) intermediate. It is predominantly utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Mechanistic Overview

tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0) is a highly versatile active pharmaceutical ingredient (API) intermediate. It is predominantly utilized in the synthesis of complex small-molecule therapeutics, including advanced BET bromodomain inhibitors [2]. The molecular architecture features a reactive chloroacetamide moiety—serving as a prime electrophilic handle for subsequent nucleophilic substitutions (e.g., cross-coupling with piperazine derivatives)—and an acid-labile tert-butyl ester that provides an orthogonal protection strategy during multi-step syntheses.

Process Chemistry & Scale-Up Rationale

The synthesis involves the N -acylation of tert-butyl 2-amino-2-phenylacetate with chloroacetyl chloride. While laboratory-scale preparations often employ homogeneous conditions using halocarbon solvents (e.g., dichloromethane) and organic bases (e.g., triethylamine), translating this to a pilot-plant scale introduces significant operational bottlenecks:

  • Exotherm and Kinetics: Acid chloride acylations are extremely fast and highly exothermic.

  • Byproduct Management: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If not immediately neutralized, HCl can catalyze the premature cleavage of the tert-butyl ester.

  • Green Chemistry Metrics: The pharmaceutical industry is actively shifting away from chlorinated solvents in favor of greener alternatives with better Process Mass Intensity (PMI) profiles [1].

To establish a self-validating system , this protocol employs a biphasic Schotten-Baumann amidation strategy. By utilizing 2-methyltetrahydrofuran (2-MeTHF) as the organic phase and an aqueous potassium carbonate ( K2​CO3​ ) solution as the base, the generated HCl is instantly partitioned into the aqueous layer and neutralized. This maintains a neutral organic phase, thereby preserving the integrity of the tert-butyl ester while preventing the precipitation of organic salts that complicate mechanical stirring on a large scale.

Workflow N1 tert-Butyl 2-amino-2-phenylacetate N3 Biphasic Reactor (2-MeTHF / aq. K2CO3) T < 10 °C N1->N3 Dissolve in Org. Phase N2 Chloroacetyl Chloride (Electrophile) N2->N3 Dropwise Dosing N4 Phase Separation & Aqueous Wash N3->N4 Reaction Complete N5 Crystallization (2-MeTHF / n-Heptane) N4->N5 Isolate Organic Phase N6 Target Intermediate (CAS: 1955507-40-0) N5->N6 Filtration & Drying

Process workflow for the scale-up synthesis of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.

Experimental Protocol: Biphasic Amidation Workflow

Reagent Equivalencies
  • tert-Butyl 2-amino-2-phenylacetate: 1.00 equivalent (Limiting Reagent)

  • Chloroacetyl chloride: 1.10 equivalents

  • Potassium carbonate ( K2​CO3​ ): 1.50 equivalents

  • 2-Methyltetrahydrofuran (2-MeTHF): 10 volumes (relative to amine mass)

  • Purified Water: 5 volumes

Step-by-Step Methodology
  • Reactor Preparation: Equip a jacketed glass-lined reactor (GLR) with a mechanical overhead stirrer, an internal temperature probe, a reflux condenser, and an addition funnel. Purge the system with nitrogen gas to ensure an inert atmosphere.

  • Substrate Dissolution: Charge the reactor with tert-butyl 2-amino-2-phenylacetate (1.0 eq) followed by 2-MeTHF (8 vol). Initiate stirring at 150–200 rpm until complete dissolution is achieved.

  • Aqueous Base Addition: Dissolve K2​CO3​ (1.5 eq) in Purified Water (5 vol). Charge this aqueous solution to the reactor.

    • Causality Insight: The biphasic nature ensures that the base does not degrade the acid chloride directly, but is continuously available at the interface to neutralize the evolving HCl.

  • Cooling: Circulate chilled fluid through the reactor jacket to cool the biphasic mixture to an internal temperature of 0–5 °C.

  • Electrophile Dosing: Dilute chloroacetyl chloride (1.1 eq) in 2-MeTHF (2 vol) and transfer to the addition funnel. Begin dropwise addition of the chloroacetyl chloride solution over 1.5 to 2 hours.

    • Causality Insight: The strict dropwise addition controls the highly exothermic acylation. Furthermore, the neutralization of HCl by K2​CO3​ generates CO2​ gas. Controlled dosing prevents rapid gas evolution and potential reactor over-pressurization. Maintain the internal temperature strictly below 10 °C throughout the addition.

  • Reaction Maturation: Following complete addition, allow the reaction mixture to stir for 1 hour at 5 °C. Subsequently, adjust the jacket temperature to warm the mixture to 20 °C and stir for an additional 2 hours to ensure full conversion.

  • Phase Separation: Halt stirring and allow the biphasic mixture to settle for 30 minutes. A clean phase boundary should form. Drain the lower aqueous phase (containing KCl and unreacted K2​CO3​ ) to waste.

  • Organic Washing: Wash the retained upper organic phase sequentially with 1M aqueous HCl (3 vol) to scavenge any trace unreacted amine, followed by saturated aqueous NaCl (brine, 3 vol) to remove residual water.

  • Concentration & Crystallization: Transfer the organic phase to a distillation apparatus. Concentrate under reduced pressure (approx. 150 mbar, internal temp < 40 °C) to a residual volume of roughly 3 volumes. Induce crystallization by the slow, continuous addition of an anti-solvent (n-heptane, 6 vol) while maintaining the temperature at 40 °C. Once the addition is complete, cool the slurry to 0 °C at a rate of 10 °C/hour.

  • Isolation: Filter the resulting white crystalline suspension. Wash the filter cake with cold n-heptane (2 vol) and dry under vacuum at 40 °C until a constant weight is achieved.

Analytical Validation & Quality Control

To ensure the integrity of the manufactured batch, the isolated product must be validated against the following specifications.

ParameterAnalytical MethodExpected Specification / Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Chromatographic Purity HPLC (UV detection at 210 nm) 98.0% (Area %)
Structural Identity 1 H NMR (400 MHz, CDCl3​ )Conforms to structure (Key signals: tert-butyl singlet at ~1.4 ppm; chloroacetyl CH2​ singlet at ~4.0 ppm)
Residual Solvents GC-Headspace2-MeTHF 5000 ppm; n-Heptane 5000 ppm
Water Content Karl Fischer Titration 0.5% w/w

References

  • Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. ACS Publications. URL:[Link]

  • BET bromodomain inhibitors and therapeutic methods using the same. Google Patents (US9675697B2).
Method

Application Note: Catalytic Amination of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Unnatural Amino Acid Synthesis, Peptidomimetics, and 2,5-Diketopiperazine (DKP) Scaffolds Introduction & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Unnatural Amino Acid Synthesis, Peptidomimetics, and 2,5-Diketopiperazine (DKP) Scaffolds

Introduction & Scientific Background

The compound tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0) is a highly versatile bifunctional building block. It features an electrophilic α -chloroacetamide moiety and a sterically protected tert-butyl phenylacetate core. This scaffold is heavily utilized in drug discovery for the synthesis of functionalized unnatural amino acids and conformationally restricted 2,5-diketopiperazines (DKPs) [1].

However, the direct amination of α -chloroacetamides presents significant synthetic challenges. Aliphatic amines can be sluggish nucleophiles, and forcing conditions (high heat, strong bases) often lead to competing side reactions such as hydrolysis or elimination. More critically, the benzylic α -proton of the phenylglycine core is highly acidic; exposure to strong bases (e.g., NaH, NaOH) readily induces enolization, leading to the irreversible epimerization (racemization) of the chiral center.

To circumvent these issues, catalytic amination —either via halide exchange (Finkelstein catalysis) or transition-metal cross-coupling—is employed. These methods lower the activation energy of the substitution, allowing the reaction to proceed under mild, stereoretentive conditions.

Mechanistic Rationale: The Causality of Catalyst Selection

As a drug development professional, selecting the correct catalytic system is paramount for yield, scalability, and stereochemical integrity.

Iodide Catalysis for Aliphatic Amines

For primary and secondary aliphatic amines, Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) is the catalyst of choice [2, 3].

  • The Causality: The chloride leaving group is displaced by the highly nucleophilic iodide ion in situ, generating a transient α -iodoacetamide. Because the carbon-iodine bond is weaker and more polarizable than the carbon-chloride bond, it serves as a vastly superior electrophile for the incoming amine. This Finkelstein-assisted SN​2 pathway accelerates the reaction rate exponentially, permitting the use of mild bases (like K₂CO₃ or DIPEA) at ambient or slightly elevated temperatures (25–45 °C), thereby preserving the stereocenter of the phenylglycine derivative [2].

Palladium Catalysis for Aryl and Fluorinated Amines

For electron-deficient amines (e.g., anilines, trifluoroethylamine), iodide catalysis is often insufficient. In these cases, Palladium-catalyzed Buchwald-Hartwig-type amination is required [4].

  • The Causality: A Pd(II) precatalyst (e.g., Pd(OAc)₂) paired with a bidentate ligand like Xantphos undergoes oxidative addition into the C-Cl bond. Subsequent amine coordination, deprotonation, and reductive elimination yield the aminated product. The bulky tert-butyl ester shields the ester carbonyl from the metal center, preventing off-target chelation.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS monitoring are built into the workflow to ensure intermediate conversion is confirmed before proceeding.

Protocol A: Iodide-Catalyzed Aliphatic Amination

Optimized for primary/secondary alkyl amines and cyclic amines (e.g., morpholine, piperidine).

  • Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with dry N₂.

  • Reagent Loading: Charge the vial with tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 equiv, 1.0 mmol) and KI (0.2 equiv, 0.2 mmol) [3].

  • Solvent & Base: Add 5.0 mL of anhydrous DMF, followed by finely powdered K₂CO₃ (2.0 equiv, 2.0 mmol). Note: K₂CO₃ acts as an acid scavenger for the generated HCl/HI, preventing amine protonation without risking enolization of the substrate.

  • Nucleophile Addition: Add the aliphatic amine (1.2 equiv, 1.2 mmol) dropwise over 2 minutes.

  • Reaction: Stir the suspension at 45 °C. Monitor via LC-MS. The transient iodo-intermediate will appear within 15 minutes, followed by product conversion over 3–5 hours.

  • Workup: Quench the reaction with ice-cold distilled water (15 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Aryl Amination

Optimized for anilines and deactivated amines.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (5 mol%, 0.05 mmol), Xantphos (10 mol%, 0.10 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol) [4].

  • Solvent & Amine: Add the aryl amine (1.2 equiv, 1.2 mmol) and anhydrous Toluene (5.0 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80 °C in an oil bath for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data & Optimization Summary

The table below summarizes expected yields and optimal catalytic systems based on the nucleophilic strength of the incoming amine.

Amine NucleophileCatalyst SystemBaseSolvent / TempTime (h)Yield (%)
Benzylamine KI (20 mol%)K₂CO₃DMF / 45 °C388
Morpholine TBAI (10 mol%)DIPEACH₃CN / 25 °C592
Aniline Pd(OAc)₂ / XantphosCs₂CO₃Toluene / 80 °C1276
2,2,2-Trifluoroethylamine Pd(OAc)₂ / XantphosCs₂CO₃Toluene / 80 °C1685

Reaction Workflow & Mechanistic Visualization

Workflow A tert-Butyl 2-(2-chloroacetamido) -2-phenylacetate C α-Iodoacetamide Intermediate A->C Finkelstein Exchange B KI or TBAI Catalyst B->C I⁻ donor E Aminated Product C->E SN2 Attack D Amine Nucleophile D->E R-NH₂ F TFA Deprotection & Cyclization E->F DKP Formation

Fig 1: Catalytic amination workflow and subsequent diketopiperazine cyclization.

References

  • Title: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: N-Containing α-Mangostin Analogs via Smiles Rearrangement as the Promising Cytotoxic, Antitrypanosomal, and SARS-CoV-2 Main Protease Inhibitory Agents Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies Source: ACS Omega (PubMed Central / NIH) URL: [Link]

Application

Application Note: Enantioselective Synthesis of Chiral β-Lactams via Dynamic Kinetic Asymmetric Cyclization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Substrate Focus: tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0) Strategic Overview & Mechanistic Causality The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Substrate Focus: tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0)

Strategic Overview & Mechanistic Causality

The synthesis of highly functionalized, enantiopure β-lactams (azetidin-2-ones) is a cornerstone of modern antibiotic development and chiral building block design. Starting from the racemic building block tert-butyl 2-(2-chloroacetamido)-2-phenylacetate , researchers face a dual challenge: the substrate possesses a highly acidic benzylic α-proton that makes it prone to rapid racemization under basic conditions, and it contains a reactive electrophilic chloroacetyl appendage.

Rather than viewing the substrate's configurational instability as a liability, this protocol leverages it as a strategic advantage. By employing a Dynamic Kinetic Asymmetric Transformation (DYKAT) under liquid-liquid Phase-Transfer Catalysis (LL-PTC) , the rapidly racemizing starting material is funneled into a single enantiomeric product.

The Causality of the Catalytic Cycle

When exposed to a strong aqueous base (50% KOH), the substrate undergoes rapid, reversible deprotonation at the benzylic α-carbon, forming a planar, achiral enolate at the biphasic interface. A highly lipophilic chiral quaternary ammonium salt (e.g., a Maruoka-type binaphthyl catalyst) extracts this enolate into the organic phase as a tightly bound chiral ion pair. The steric bulk of the catalyst effectively shields one prochiral face of the enolate. Driven by proximity, the enolate undergoes a stereocontrolled intramolecular 4-exo-tet nucleophilic attack on the -CH₂Cl carbon, displacing the chloride and forging the β-lactam ring .

DYKAT_Mechanism SM Racemic Substrate (Fast Racemization) Enolate Planar Enolate (Achiral Intermediate) SM->Enolate 50% KOH (aq) IonPair Chiral Ion Pair [Enolate • PTC*]+ Enolate->IonPair + Chiral PTC* Product Enantiopure β-Lactam (>95% ee) IonPair->Product 4-exo-tet Cyclization

Figure 1: Dynamic Kinetic Asymmetric Transformation (DYKAT) pathway for β-lactam formation.

Empirical Optimization & Data Presentation

The success of this DYKAT relies heavily on balancing the rate of substrate racemization with the rate of the asymmetric cyclization. If the base is too weak, racemization is slower than cyclization, leading to poor enantiomeric excess (ee). If the solvent is too polar, the chiral ion pair dissociates, destroying facial selectivity.

Table 1: Optimization of LL-PTC Conditions for β-Lactam Cyclization

EntryCatalyst (5 mol%)SolventBase (aq)Temp (°C)Yield (%)ee (%)Mechanistic Insight
1TBAB (Achiral)Toluene50% KOH25850Baseline reactivity established; confirms 4-exo-tet viability.
2Catalyst ADCM50% KOH06245Polar solvent disrupts tight ion-pairing, lowering ee.
3Catalyst AToluene50% KOH07882Non-polar solvent enforces tight ion-pairing.
4 Catalyst A Toluene 50% KOH -20 91 96 Optimal balance of racemization rate and facial shielding.
5Catalyst AToluene10% KOH-2015NDBase too weak to drive interfacial enolization.

*Catalyst A = (S,S)-3,3'-bis(3,4,5-trifluorophenyl)-1,1'-binaphthyl-based quaternary ammonium bromide.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By strictly adhering to the hydrodynamic parameters (stirring speed) and thermal controls, reproducibility is guaranteed.

Reagents & Equipment
  • Substrate: tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 mmol, 283.75 mg)

  • Catalyst: Chiral Maruoka Catalyst A (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous Toluene (10 mL)

  • Base: 50% w/w aqueous KOH solution (3.0 mL)

  • Equipment: 50 mL jacketed reactor vessel with a cross-shaped magnetic stir bar (crucial for high-shear biphasic mixing).

Step-by-Step Methodology
  • System Initialization: Charge the jacketed reactor with the substrate (1.0 mmol) and Catalyst A (0.05 mmol). Purge the vessel with Argon for 5 minutes to prevent oxidative degradation of the enolate.

  • Solvation & Thermal Equilibration: Add 10 mL of anhydrous toluene. Set the chiller to -20 °C and allow the organic solution to equilibrate for 15 minutes.

  • Biphasic Initiation (Critical Step): Begin vigorous stirring at exactly 1000 rpm . Causality Note: High-shear mixing is mandatory to maximize the interfacial surface area between the toluene and the dense KOH droplet, ensuring the racemization rate outpaces the cyclization rate.

  • Base Addition: Dropwise, add 3.0 mL of pre-cooled (-20 °C) 50% aqueous KOH over 5 minutes.

  • Reaction Maturation: Maintain stirring at -20 °C for 18 hours. Monitor via LC-MS (See Section 4).

  • Quench & Phase Separation: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Dilute with 15 mL of Ethyl Acetate (EtOAc). Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 8:2) to yield the enantiopure tert-butyl 4-oxo-2-phenylazetidine-2-carboxylate.

Workflow Step1 1. Initialization Mix Substrate, PTC*, Toluene Equilibrate to -20 °C Step2 2. Base Addition Dropwise addition of 50% KOH (aq) under Argon Step1->Step2 Step3 3. Biphasic Stirring Vigorous shear mixing (1000 rpm) for 18 h Step2->Step3 Step4 4. Quench & Extract NH4Cl quench, EtOAc extraction, Brine wash Step3->Step4 Step5 5. Analysis & Purification Flash Chromatography & Chiral HPLC Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for the asymmetric phase-transfer catalyzed cyclization.

System Self-Validation & In-Process Controls (IPC)

To ensure the integrity of the protocol, the following self-validating checkpoints must be met:

  • IPC 1: Reaction Progress (LC-MS): At t = 12h, sample the organic phase. The starting material mass ( [M+H]+=284 ) should be absent, replaced entirely by the cyclized product mass ( [M+H]+=248 ). The loss of 36 Da (HCl) confirms successful 4-exo-tet cyclization.

  • IPC 2: Baseline Resolution Validation: Before analyzing the chiral batch, run the product from Table 1, Entry 1 (synthesized via achiral TBAB) on the Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/IPA 90:10, 1.0 mL/min). You must observe two peaks of equal area (50:50 ratio) with a resolution factor ( Rs​ ) > 1.5.

  • IPC 3: Enantiomeric Excess Determination: Run the purified product from the chiral protocol. The presence of a single dominant peak (>98:2 area ratio) validates the success of the DYKAT phase-transfer mechanism.

References

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis Source: Chemical Reviews, 103(8), 3013-3028. URL:[Link]

  • Recent Developments in Asymmetric Phase-Transfer Catalysis Source: Angewandte Chemie International Edition, 52(16), 4312-4348. URL:[Link]

  • The direct synthesis of β-lactams from α-amino acids and related compounds Source: Chemical Society Reviews, 30(4), 226-237. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate Synthesis

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of tert-butyl 2-(2-chloroacetamido)-2-phenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate —a critical intermediate in the development of BET bromodomain and HCV inhibitors[1]—is typically achieved via the acylation of tert-butyl 2-amino-2-phenylacetate with chloroacetyl chloride.

While the chemistry is straightforward, the downstream isolation is notoriously plagued by chloroacetamide impurities . Because the chloroacetyl moiety is a potent alkylating agent capable of DNA damage[2], these byproducts are flagged as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines[3].

This guide provides field-proven, self-validating protocols to selectively remove these reactive impurities without compromising the integrity of your target ester.

Section 1: The Chemistry & Causality of Impurity Formation

During acylation, excess chloroacetyl chloride is often used to drive the reaction to completion. If not properly quenched, this excess reagent, along with trace secondary chloroacetamides formed from amine impurities, persists in the organic phase[4].

The Mechanistic Challenge: Chloroacetamides are "soft" electrophiles. In biological systems, they indiscriminately alkylate DNA, leading to their strict regulation[2]. In the laboratory, we can exploit this exact chemical reactivity: by introducing a "soft" nucleophile (like a thiol) during the workup, we can selectively scavenge the chloroacetamide impurities via an SN2 mechanism before the product is isolated.

Mechanism A Chloroacetamide Impurity (Soft Electrophile) B DNA Alkylation (Genotoxicity / ICH M7 Flag) A->B In vivo (Uncontrolled) D Stable Thioether Adduct (Filtered out) A->D Scavenging C Thiol Scavenger Resin (Soft Nucleophile) C->A In vitro mitigation (SN2 Attack)

Caption: Mechanistic logic of chloroacetamide genotoxicity and targeted in vitro scavenging via SN2 attack.

Section 2: Quantitative Data & Regulatory Thresholds

To design an effective purification strategy, we must compare the physicochemical properties of the target product against the regulatory limits of the impurities.

Property / Metrictert-Butyl 2-(2-chloroacetamido)-2-phenylacetateChloroacetamide Impurities (e.g., 2-Chloroacetamide)
Role in Synthesis Target Pharmaceutical IntermediatePotential Genotoxic Impurity (PGI)
ICH M7 Classification N/A (API Intermediate)Class 2 / Class 3 (Alerting Structure)[3]
Solubility Profile Highly lipophilic (Soluble in MTBE, EtOAc, DCM)Highly polar (Soluble in Water, Alcohols)
Chemical Reactivity Stable under mild conditions; Base-sensitive esterHighly reactive alkylating agent (Soft electrophile)[4]
Target Control Limit > 99.0% (HPLC AUC)< 1.5 µ g/day (TTC) or typically < 10 ppm[3]
Section 3: Troubleshooting & Experimental Protocols (FAQs)
Q1: How do I selectively remove unreacted chloroacetyl chloride without hydrolyzing my tert-butyl ester?

The Causality: Unreacted chloroacetyl chloride reacts slowly with water, meaning standard aqueous washes often leave active electrophiles in the organic layer. If you use strong base (like NaOH) to force hydrolysis, you risk cleaving the tert-butyl ester of your product. The Solution: Implement a mild nucleophilic quench using ethanolamine. Primary amines react orders of magnitude faster with acid chlorides than water does. This converts the impurity into N-(2-hydroxyethyl)-2-chloroacetamide, which is highly water-soluble and partitions completely into the aqueous phase.

Step-by-Step Protocol (Nucleophilic Quench):

  • Cooling: Upon reaction completion, cool the crude organic mixture (e.g., in DCM or EtOAc) to 0–5 °C.

  • Quenching: Add 1.5 equivalents (relative to excess chloroacetyl chloride) of ethanolamine dropwise over 15 minutes. Stir for 30 minutes at room temperature.

  • Validation Check: Spot the organic layer on TLC (Hexanes:EtOAc 7:3). The highly polar quenched byproduct will remain at the baseline, confirming consumption of the active acid chloride.

  • Washing: Wash the organic layer twice with saturated aqueous NaHCO₃ (pH ~8) to extract the quenched byproduct and any residual chloroacetic acid[4].

  • Separation: Discard the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄.

Q2: My final product still contains trace (ppm) levels of neutral chloroacetamide impurities. How can I reach ICH M7 compliance?

The Causality: Neutral chloroacetamides (formed from trace amine impurities in your starting material) are not acidic or basic, so they will not wash out in aqueous NaHCO₃ or HCl. The Solution: Use a polymer-bound Si-Thiol (Silica-1-propanethiol) scavenger resin. The thiol acts as a soft nucleophile, selectively attacking the soft electrophilic carbon of the chloroacetamide via SN2, covalently binding the impurity to the solid support.

Step-by-Step Protocol (Resin Scavenging):

  • Preparation: Transfer the dried organic layer containing tert-butyl 2-(2-chloroacetamido)-2-phenylacetate to a clean flask.

  • Resin Addition: Add 3–5 equivalents of Si-Thiol resin (loading ~1.2 mmol/g) relative to the estimated ppm concentration of the impurity.

  • Incubation: Stir gently at 40 °C for 4–6 hours. Note: Do not use magnetic stir bars at high speeds, as this crushes the silica beads; use an overhead stirrer if possible.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin-bound impurities.

  • Validation Check: Analyze the filtrate via LC-MS (SIM mode targeting the specific mass of the impurity). The PGI concentration should now be below the 1.5 ppm threshold.

Q3: What is the best solvent system for recrystallizing the product to exclude any remaining polar impurities?

The Causality: tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate is highly lipophilic due to the bulky tert-butyl and phenyl groups. Polar impurities (like trace hydrolyzed chloroacetic acid) have minimal solubility in non-polar hydrocarbon solvents. The Solution: A dual-solvent recrystallization using Methyl tert-butyl ether (MTBE) as the good solvent and Heptane as the antisolvent.

Step-by-Step Protocol (Recrystallization):

  • Concentration: Concentrate the scavenged organic filtrate under reduced pressure to yield the crude solid.

  • Dissolution: Dissolve the crude solid in a minimum volume of MTBE at 50 °C.

  • Antisolvent Addition: Slowly add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold Heptane.

  • Validation Check: The mother liquor retains the polar impurities. Analyze the isolated crystals via HPLC to confirm >99.0% purity.

Section 4: Complete Downstream Processing Workflow

By integrating the nucleophilic quench, basic wash, resin scavenging, and selective crystallization, you create a self-validating, robust system that guarantees the removal of genotoxic chloroacetamide impurities.

Workflow A Crude Reaction Mixture B 1. Ethanolamine Quench (Consumes excess reagent) A->B C 2. Sat. NaHCO3 Wash (Removes acidic/polar byproducts) B->C D 3. Si-Thiol Resin Treatment (Scavenges trace alkylators) C->D E 4. MTBE/Heptane Crystallization (Isolates pure product) D->E F Pure tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (<1.5 ppm PGI) E->F

Caption: Step-by-step downstream purification workflow for removing chloroacetamide impurities.

References
  • BET bromodomain inhibitors and therapeutic methods using the same (US9675697B2). Google Patents.
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software . IntuitionLabs. Available at: [Link]

  • Genotoxicity Assessment of Drinking Water Disinfection Byproducts by DNA Damage and Repair Pathway Profiling Analysis . PMC / National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate Alkylation

Welcome to the Technical Support Center for optimizing the alkylation of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the alkylation of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between reaction parameters and outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic route with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction is showing low to no conversion at room temperature. What is the first parameter I should investigate?

A1: The initial and most impactful parameter to investigate for low conversion is the reaction temperature. The N-alkylation of the amide in tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is an SN2 reaction, which often requires thermal energy to overcome the activation barrier.

Causality: The nitrogen atom in the acetamido group is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent carbonyl group. Increasing the temperature provides the necessary kinetic energy for the nucleophilic attack on the alkylating agent to proceed at a reasonable rate. Many N-alkylation reactions require heating to achieve significant conversion.[1]

Troubleshooting Steps:

  • Gradual Temperature Increase: Begin by incrementally increasing the reaction temperature. A good starting point is to raise the temperature to 40-50 °C and monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Refluxing Conditions: If a moderate temperature increase is insufficient, consider heating the reaction to the reflux temperature of your chosen solvent. Solvents like acetonitrile, DMF, or toluene are commonly used for such reactions and their boiling points provide a consistent reaction temperature.[2]

  • Monitor for Side Products: While increasing the temperature, be vigilant for the appearance of new spots on your TLC plate, which could indicate the formation of side products.

Q2: I've increased the temperature, and while the starting material is being consumed, I'm observing multiple new spots on my TLC. What are the likely side reactions, and how can temperature optimization help?

A2: Elevated temperatures can indeed accelerate the desired reaction, but they can also promote undesired side reactions.[3] Understanding these potential pathways is crucial for optimization.

Likely Side Reactions:

  • Over-alkylation: The product of the initial N-alkylation may be more nucleophilic than the starting material, leading to a second alkylation event.[3][4]

  • O-Alkylation: Amides can exist in equilibrium with their tautomeric imidic acid form. At higher temperatures, alkylation can occur on the oxygen atom, leading to an O-alkylated byproduct.[2]

  • Decomposition of the tert-Butyl Ester: The tert-butyl ester group is sensitive to high temperatures, especially under acidic or basic conditions, and can undergo elimination to form isobutylene and the corresponding carboxylic acid.[5][6] Thermal decomposition of tert-butyl chloride, a related compound, is also a known process.[7]

  • Solvent-Related Side Reactions: The choice of solvent is critical. At elevated temperatures, some solvents may react with the starting materials or reagents.

Temperature Optimization Strategy (Kinetic vs. Thermodynamic Control):

The formation of different products can often be explained by the principles of kinetic versus thermodynamic control.[8][9][10][11]

  • Kinetic Product: The product that forms the fastest (has the lowest activation energy). This is often favored at lower temperatures.

  • Thermodynamic Product: The most stable product. This is favored at higher temperatures where the reaction is reversible, allowing for equilibrium to be established.

By carefully controlling the temperature, you can favor the formation of the desired kinetic product over thermodynamically favored, but undesired, byproducts.

G

Q3: My reaction is being conducted in a biphasic system with an inorganic base. How does temperature affect this, and should I consider a phase-transfer catalyst?

A3: In a biphasic system, temperature plays a dual role: it increases the intrinsic reaction rate and also influences the mass transfer of reactants between the two phases.

Effect of Temperature in Biphasic Systems:

  • Increased Solubility: Higher temperatures can increase the solubility of the organic reactants in the aqueous phase and vice versa, facilitating the reaction at the interface.

  • Enhanced Mass Transfer: Temperature can increase the diffusion rate of ions and molecules, improving the efficiency of the reaction.

Role of a Phase-Transfer Catalyst (PTC):

A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be highly beneficial in this scenario.[12][13]

  • Mechanism: The PTC forms an ion pair with the deprotonated amide in the aqueous phase, transporting it into the organic phase where it can react with the alkylating agent.[14]

  • Benefits:

    • Allows the reaction to proceed at a lower temperature, potentially reducing side product formation.[15]

    • Increases the reaction rate by bringing the reactants together in a single phase.[14]

    • Can improve the overall yield and purity of the product.

The use of a PTC can sometimes be influenced by temperature in complex ways, and in some cases, its presence can alter the selectivity of the reaction (e.g., N- vs. C-alkylation).[16]

Q4: At what temperature should I become concerned about the stability of the tert-butyl ester group?

A4: The tert-butyl ester is known to be labile, and its stability is a key consideration at elevated temperatures. While generally stable under neutral and basic conditions at moderate temperatures, prolonged heating, especially above 100-120 °C, can lead to its cleavage.[5][17]

Factors Influencing Decomposition:

  • Acidity/Basicity: The presence of even trace amounts of acid or strong base can catalyze the hydrolysis or elimination of the tert-butyl group.[18][19]

  • Solvent: Protic solvents may facilitate hydrolysis at high temperatures.[5]

  • Reaction Time: The longer the reaction is heated, the greater the potential for degradation.

Recommended Temperature Range:

For the alkylation of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate, it is advisable to keep the reaction temperature below 100 °C if possible. If higher temperatures are required for the alkylation to proceed, careful monitoring of the reaction for the appearance of the corresponding carboxylic acid is essential.

ParameterRecommended RangeRationale
Initial Temperature Room Temperature (20-25 °C)Baseline to assess the need for heating.
Moderate Heating 40 - 80 °COften sufficient to initiate and sustain the reaction without significant side product formation.
Reflux Conditions Dependent on SolventProvides a stable and consistent reaction temperature. Choose a solvent with a boiling point that balances reaction rate and substrate stability.
Maximum Recommended Temp < 100 °CTo minimize the risk of tert-butyl ester cleavage.[5]
Q5: I am planning to scale up this reaction. Are there any specific temperature-related challenges I should anticipate?

A5: Scaling up a reaction introduces new challenges, particularly concerning heat transfer and reaction control.[20] What works on a small scale in the lab may not be directly translatable to a larger reactor.[21]

Key Scale-Up Considerations:

  • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient.[21] This can lead to temperature gradients within the reactor, potentially causing localized overheating and increased side product formation.

  • Exothermic Reactions: If the alkylation reaction is exothermic, the heat generated may be difficult to dissipate in a large reactor, leading to a runaway reaction. A thorough thermodynamic analysis is crucial.[21]

  • Mixing: Inefficient mixing in a large vessel can lead to localized "hot spots" and uneven reaction progress.

Mitigation Strategies for Scale-Up:

  • Pilot Plant Studies: Conduct intermediate-scale reactions to understand the process limits and identify potential hazards.[20]

  • Controlled Reagent Addition: For exothermic reactions, the slow addition of one of the reactants can help to control the temperature.

  • Jacketed Reactors: Use reactors with heating/cooling jackets to ensure uniform temperature control.

Experimental Protocol: Temperature Scouting Study

This protocol outlines a general procedure for determining the optimal reaction temperature for the alkylation of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.

Materials:

  • tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine)[1]

  • Anhydrous solvent (e.g., acetonitrile, DMF, toluene)[2]

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating and stirring apparatus (e.g., heating mantle with a magnetic stirrer)

  • TLC plates and developing chamber

  • LC-MS for detailed analysis

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (1 equivalent) in the chosen anhydrous solvent.

  • Add Reagents: To each vessel, add the base (e.g., 2 equivalents) and the alkylating agent (e.g., 1.1 equivalents).

  • Temperature Control: Set each reaction to a different temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C).

  • Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting material and the formation of products.

  • Quenching and Work-up: Once a reaction is deemed complete (or after a set time), cool it to room temperature, filter off any solids, and perform an appropriate aqueous work-up.

  • Analysis: Analyze the crude product from each reaction by LC-MS to determine the relative ratios of the desired product and any side products.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning of the temperature may be necessary.

References

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemCatChem. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Royal Society of Chemistry. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Phase Transfer Catalysis. American Chemical Society. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. ARKIVOC. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). National Center for Biotechnology Information. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • Two Consecutive PTC N-Alkylations. PTC Organics, Inc.. [Link]

  • Avoiding Over-alkylation. American Chemical Society. [Link]

  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. American Association of Drilling Engineers. [Link]

  • Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. National Institutes of Health. [Link]

  • The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate

Welcome to the Technical Support Center. As drug development increasingly relies on complex, densely functionalized unnatural amino acids, tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex, densely functionalized unnatural amino acids, tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS: 1955507-40-0) has emerged as a critical bifunctional building block.

This molecule presents a unique chemoselective and stereoselective challenge: while the catalytic cross-coupling targets the electrophilic α-chloroacetamide motif (C–Cl bond), the reaction conditions simultaneously threaten the distal, highly sensitive stereocenter at the phenylglycine α-carbon. This guide synthesizes field-proven methodologies to help you maintain stereochemical integrity while maximizing cross-coupling efficiency.

Part 1: Stereochemical Integrity (The Phenylglycine Challenge)

Racemization A L-Phenylglycine Derivative B Base Deprotonation A->B C Planar Enolate (Achiral) B->C Loss of H+ D Reprotonation C->D D->A Retention E D-Phenylglycine Derivative D->E Inversion

Base-catalyzed racemization pathway of phenylglycine derivatives via an achiral enolate.

Q: Why does my phenylglycine stereocenter racemize when the cross-coupling is happening at the chloroacetamide site? A: Even though the C–Cl bond is the intended electrophilic site for transition-metal oxidative addition, the bases required to turn over the catalytic cycle (or neutralize generated HX) can inadvertently deprotonate the α-proton of the phenylglycine core. This proton is exceptionally acidic due to resonance stabilization from the adjacent phenyl ring and the ester/amide carbonyls. Deprotonation forms an achiral planar enolate, which upon reprotonation leads to epimerization [1], [2].

Q: How do I prevent this distal racemization without killing the cross-coupling reaction? A: The solution lies in kinetic differentiation. You must use sterically hindered, non-nucleophilic bases such as 2,2,6,6-tetramethylpiperidine (TMP) or mild inorganic bases like K₂HPO₄. These bases are strong enough to facilitate the cross-coupling cycle but are kinetically too bulky to efficiently deprotonate the sterically congested phenylglycine α-carbon [1]. Furthermore, keeping the reaction temperature strictly below 40 °C suppresses the activation energy required for enolization.

Part 2: Minimizing Hydrodehalogenation in Radical/Ni-Catalyzed Couplings

CatalyticCycle A alpha-Chloroamide B Photoredox/Ni Catalyst Halogen Abstraction A->B C alpha-Acyl Radical B->C -Cl radical D Ni-Capture & Coupling C->D Fast capture E Hydrogen Atom Transfer C->E Slow capture F Cross-Coupled Product D->F Productive G Des-chloro Byproduct E->G Side Reaction

Divergent pathways in metallaphotoredox coupling: Productive coupling vs. hydrodehalogenation.

Q: I am using a metallaphotoredox protocol to couple the α-chloroamide with an aryl bromide, but my major product is the des-chloro (hydrodehalogenated) compound. Why? A: In metallaphotoredox cross-electrophile coupling, the α-chloroamide undergoes halogen atom abstraction to form an electrophilic α-acyl radical. If the subsequent capture of this radical by the Nickel(0) catalyst is slower than Hydrogen Atom Transfer (HAT) from the solvent or the terminal reductant, the radical is prematurely reduced, yielding the des-chloro byproduct (tert-butyl 2-acetamido-2-phenylacetate) [3].

Q: How do I shift the selectivity toward the productive cross-coupled product? A: You must accelerate the metal-capture step.

  • Ligand Tuning: Use electron-rich bipyridine ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) to increase the nucleophilicity of the Ni(0) species, promoting rapid radical interception [3].

  • Reductant Selection: Replace amine-based sacrificial reductants (which are strong HAT donors and basic) with neutral silyl reductants like tris(trimethylsilyl)silane (TMS₃SiH). TMS₃SiH provides the necessary electrons for the photoredox cycle but has slower HAT kinetics toward α-acyl radicals, allowing Nickel capture to outcompete reduction.

Part 3: Protecting Group and Amide Stability

Q: Is the tert-butyl ester prone to hydrolysis under these conditions? A: tert-Butyl esters are highly robust against basic hydrolysis but are sensitive to Lewis acids. Ensure your transition metal catalysts (e.g., NiCl₂, Pd(OAc)₂) are fully ligated. Unligated transition metals can act as Lewis acids, coordinating to the ester carbonyl and triggering isobutylene elimination.

Q: Can the secondary amide (NH) interfere via N-arylation? A: Yes. In traditional Palladium-catalyzed Buchwald-Hartwig or Suzuki couplings, the secondary amide can undergo competitive N-arylation [4]. To circumvent this, utilize reductive cross-electrophile coupling conditions (Ni/Photoredox), which operate via radical intermediates that strongly favor C–C bond formation at the α-chloro position over N-arylation.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the distribution of side reactions during the arylation of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.

Catalyst / Base SystemPrimary ReductantDominant PathwayYield (%)ee (%)Primary Side Reaction
Pd(OAc)₂ / DBUNone (Suzuki)Base-Catalyzed45%< 5%Complete Racemization
NiCl₂(dtbbpy) / DIPEAIr(ppy)₃ / LightPhotoredox35%40%Hydrodehalogenation & Epimerization
NiCl₂(dtbbpy) / TMPIr(ppy)₃ / LightPhotoredox65%92%Minor Hydrodehalogenation
NiCl₂(dtbbpy) / K₂HPO₄ TMS₃SiH / Light Photoredox 88% > 98% None (Optimized)
Experimental Protocol: Stereoretentive Metallaphotoredox Cross-Electrophile Arylation

This self-validating protocol utilizes a neutral silane reductant and an inorganic base to simultaneously prevent hydrodehalogenation and phenylglycine racemization.

Step 1: Reagent Preparation (In Glovebox or Schlenk Line)

  • To an oven-dried 8 mL vial equipped with a stir bar, add tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (0.5 mmol, 1.0 equiv) and the aryl bromide (0.75 mmol, 1.5 equiv).

  • Add NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%).

  • Add anhydrous K₂HPO₄ (1.0 mmol, 2.0 equiv). Causality Note: K₂HPO₄ is strictly used to neutralize the HCl byproduct without deprotonating the phenylglycine α-carbon.

Step 2: Solvent and Reductant Addition

  • Suspend the mixture in anhydrous, degassed Acetonitrile (5.0 mL). Causality Note: Acetonitrile is chosen over THF to minimize solvent-mediated Hydrogen Atom Transfer (HAT).

  • Add tris(trimethylsilyl)silane (TMS₃SiH) (0.6 mmol, 1.2 equiv) via microsyringe.

Step 3: Reaction Execution

  • Seal the vial with a Teflon-lined septum cap.

  • Irradiate the mixture using a 34 W Blue LED lamp (λ = 440 nm) with vigorous stirring for 16 hours.

  • Critical: Maintain the reaction block at 25 °C using a cooling fan. Exceeding 40 °C will exponentially increase the rate of thermal racemization.

Step 4: Workup & Isolation

  • Quench the reaction by exposing it to air and diluting with Ethyl Acetate (10 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the stereoretentive cross-coupled product.

References
  • Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Source: Luxembourg Bio Technologies / Elsevier / ResearchGate. URL: [Link]

  • Title: A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. Source: MacMillan Group, Princeton University. URL: [Link]

  • Title: Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Source: PubMed / Journal of the American Chemical Society. URL: [Link]

  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Source: RSC Publishing. URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

Welcome to the Technical Support Center. Purifying tert-butyl 2-(2-chloroacetamido)-2-phenylacetate presents unique thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying tert-butyl 2-(2-chloroacetamido)-2-phenylacetate presents unique thermodynamic challenges. The presence of a bulky tert-butyl ester combined with a flexible chloroacetamido linkage lowers the crystalline lattice energy of the molecule. Consequently, during cooling or anti-solvent addition, the compound is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a rigid crystal lattice.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you bypass LLPS and ensure high-purity crystalline recovery.

Troubleshooting FAQs: Diagnosing Crystallization Failures

Q: Why does my solution turn into a milky emulsion instead of forming solid crystals during cooling? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). When your solution is cooled too rapidly, it reaches a high level of supersaturation that forces a spinodal decomposition[1]. Instead of nucleating solid crystals, the system minimizes its free energy by splitting into two distinct liquid phases: a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[1]. For low-melting-point intermediates like tert-butyl 2-(2-chloroacetamido)-2-phenylacetate, the kinetic barrier to forming a rigid crystal lattice is significantly higher than the barrier to forming amorphous liquid droplets[2].

Q: How does oiling out affect the purity and yield of my final product? A: Oiling out severely compromises both purity and yield. The solute-rich droplets act as a highly effective solvent for structurally similar impurities[3]. When these droplets eventually undergo spontaneous solidification at lower temperatures, they coalesce into sticky, amorphous, or gummy agglomerates that permanently entrap these impurities within their matrix[4]. Furthermore, the unpredictable nature of this phase transition leads to inconsistent particle sizes, poor filtration rates, and significant batch rework[5].

Q: What is the most effective thermodynamic strategy to bypass the LLPS boundary? A: The most reliable method is to operate strictly within the metastable zone using a controlled seeding strategy[6]. By introducing seed crystals (1–5% w/w) at a low supersaturation level—before the cloud point (LLPS boundary) is reached—you provide a low-energy surface for immediate solute integration[7]. This relieves the supersaturation of the continuous phase, thermodynamically preventing the system from crossing into the miscibility gap where oiling out occurs[7].

Quantitative Data: Solvent System Selection

Selecting the correct solvent/anti-solvent pair is critical for widening the Metastable Zone Width (MSZW) and preventing rapid spinodal decomposition.

Table 1: Solvent System Screening & LLPS Risk for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate

Solvent / Anti-Solvent SystemRatio (v/v)Metastable Zone Width (MSZW)LLPS (Oiling Out) RiskRecommended Action & Causality
Ethanol / Water 70:30Narrow (< 5°C)Critical Avoid. Extreme polarity differences induce rapid demixing and LLPS.
Isopropanol / Water 80:20Moderate (5–10°C)High Requires strict temperature control and early seeding to prevent emulsion.
Toluene / Hexane 1:3Moderate (8–12°C)Medium Monitor cooling rate strictly; seed at 50°C to force secondary nucleation.
Ethyl Acetate / Heptane 1:2Wide (10–15°C)Low Optimal. Gradual anti-solvent addition allows stable, controlled supersaturation.

Validated Experimental Protocol: Seeding-Mediated Anti-Solvent Crystallization

Scientific Rationale: This protocol utilizes an Ethyl Acetate/Heptane system to maximize the MSZW. By introducing seeds isothermally, we force secondary nucleation, completely bypassing the LLPS boundary.

Step 1: Dissolution Suspend crude tert-butyl 2-(2-chloroacetamido)-2-phenylacetate in Ethyl Acetate (3 volumes). Heat to 55°C under moderate agitation (250 RPM) until complete dissolution is achieved. Causality: Complete dissolution erases the thermal history of the solid, preventing uncontrolled primary nucleation from residual micro-crystals.

Step 2: Clarification & Polishing Filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer vessel. Causality: Removes insoluble foreign particulates that act as heterogeneous nucleation sites, which can trigger premature, uncontrolled crystallization.

Step 3: Anti-Solvent Titration (Establishing the Metastable Edge) Slowly add Heptane (1 volume) at a rate of 0.5 mL/min while maintaining the temperature at 55°C. If transient turbidity occurs, pause addition until the solution clears. Self-Validating Checkpoint: The solution must remain perfectly clear. If it turns milky and stays milky, you have crossed the cloud point (LLPS). Reheat to 60°C to redissolve and restart.

Step 4: Isothermal Seeding Cool the solution slightly to 50°C. Add 2% w/w of high-purity tert-butyl 2-(2-chloroacetamido)-2-phenylacetate seed crystals. Hold isothermally for 2 hours. Causality: The 2-hour aging period allows the seeds to consume the initial supersaturation via controlled crystal growth[2]. This prevents the solute concentration from reaching the critical threshold required for LLPS[6].

Step 5: Controlled Anti-Solvent Addition Resume Heptane addition (remaining 1 volume) at a highly controlled rate of 0.1 mL/min. Causality: Slow addition ensures that the rate of supersaturation generation does not exceed the rate of crystal growth on the existing seeds.

Step 6: Linear Cooling Cool the suspension from 50°C to 5°C at a linear rate of 0.1 °C/min. Self-Validating Checkpoint: The suspension should appear sparkling and silky. A sticky or gummy buildup on the reactor walls indicates oiling out[5].

Step 7: Isolation & Drying Filter the suspension under vacuum. Wash the filter cake with 1 volume of cold Heptane (5°C) to displace mother liquor. Dry under vacuum at 40°C for 12 hours.

Process Workflows & Phase Diagrams

PhaseDiagram cluster_LLPS Uncontrolled Cooling (LLPS Pathway) cluster_Seed Controlled Seeding Pathway Start Hot Solution (Single Phase) OilingOut Liquid-Liquid Phase Separation (Milky Emulsion) Start->OilingOut Rapid Cooling High Supersaturation Metastable Metastable Zone (Clear Solution) Start->Metastable Slow Cooling (0.1°C/min) Agglomerate Impure Agglomerates (Gummy Solid) OilingOut->Agglomerate Uncontrolled Coalescence Seeding Seed Addition & Aging (Relieves Supersaturation) Metastable->Seeding Isothermal Hold PureCrystals High-Purity Crystals (Sparkling Suspension) Seeding->PureCrystals Controlled Growth

Thermodynamic pathways: LLPS (oiling out) vs. controlled seeding crystallization.

Protocol Step1 1. Dissolution EtOAc @ 55°C Step2 2. Anti-Solvent Heptane to Turbidity Step1->Step2 Step3 3. Seeding 2% w/w @ 50°C Step2->Step3 Step4 4. Cooling 0.1°C/min to 5°C Step3->Step4 Step5 5. Isolation Filtration & Drying Step4->Step5

Step-by-step workflow for seeding-mediated anti-solvent crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

  • Problems with Oiling Out in Recrystallization Source: Mettler Toledo URL:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Ester Protecting Groups in Phenylglycine Derivatives: tert-Butyl vs. Methyl 2-(2-Chloroacetamido)-2-phenylacetate

In the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and complex natural products, phenylglycine derivatives serve as highly valued yet notoriously challenging building blocks. The compound 2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and complex natural products, phenylglycine derivatives serve as highly valued yet notoriously challenging building blocks. The compound 2-(2-chloroacetamido)-2-phenylacetate is particularly versatile, featuring two highly reactive domains: an electrophilic chloroacetamide group (primed for nucleophilic substitution or cyclization) and a protected carboxylic acid.

The strategic choice of the ester protecting group—specifically tert-butyl versus methyl—dictates the viability of the entire synthetic route. This guide provides an objective, data-driven comparison of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate and its methyl ester analog, focusing on orthogonal reactivity, cleavage conditions, and the critical mitigation of stereocenter racemization.

Mechanistic Causality: The Phenylglycine Racemization Paradigm

The fundamental divergence between tert-butyl and methyl esters in phenylglycine synthesis lies in their cleavage mechanisms and the intrinsic acidity of the phenylglycine alpha-proton.

Phenylglycine derivatives are exceptionally prone to base-catalyzed racemization. The aromatic phenyl ring stabilizes the enolate intermediate formed upon deprotonation of the alpha-carbon via strong mesomeric (+M) effects[1].

  • Methyl Esters: Cleavage typically requires saponification using alkali metal hydroxides (e.g., LiOH, NaOH) in aqueous organic solvent mixtures[2]. These harsh basic conditions rapidly accelerate alpha-proton abstraction, leading to significant epimerization or complete racemization of the stereocenter[3].

  • tert-Butyl Esters: The tert-butyl group provides immense steric shielding, rendering the ester highly stable to nucleophilic attack and basic environments[4]. Crucially, its removal is achieved via mild acidolysis (e.g., Trifluoroacetic acid)[5]. This acid-mediated cleavage proceeds via the formation of a stable tert-butyl cation (releasing isobutylene gas) and completely bypasses base-catalyzed enolate formation, thereby preserving the enantiomeric excess (ee%) of the phenylglycine core.

Pathway Start Enantiopure 2-(2-chloroacetamido) -2-phenylacetate TButyl tert-Butyl Ester Analog Start->TButyl Methyl Methyl Ester Analog Start->Methyl Acid Acidolysis (TFA / DCM) TButyl->Acid Acid-labile Base Saponification (LiOH / THF-H2O) Methyl->Base Base-labile Retained Stereocenter Retained (High ee%) Acid->Retained Racemized Racemization (Enolate Formation) Base->Racemized

Synthetic divergence of tert-butyl vs methyl esters highlighting racemization risks.

Comparative Performance Data

To guide synthetic planning, the following table summarizes the quantitative and qualitative performance metrics of both ester analogs under standard organic synthesis conditions.

Parametertert-Butyl 2-(2-chloroacetamido)-2-phenylacetateMethyl 2-(2-chloroacetamido)-2-phenylacetate
Steric Hindrance High (Shields carbonyl from nucleophiles)Low (Susceptible to unwanted transesterification)
Cleavage Reagents TFA/DCM, HCl/Dioxane, or ZnBr₂[5]LiOH, NaOH, or KOH in THF/MeOH/H₂O[2]
Cleavage Mechanism Acid-catalyzed unimolecular ( AAL​1 )Base-catalyzed bimolecular ( BAC​2 )
Racemization Risk Negligible (Acidic conditions prevent enolization)High (Base-catalyzed alpha-proton abstraction)[1]
Orthogonality Stable to strong bases and nucleophiles[4]Stable to mild acids; labile to nucleophiles
Typical Cleavage Yield 90 - 98%75 - 85% (often accompanied by epimers)
Dual-Reactivity Workflow: Orthogonal Functionalization

The 2-(2-chloroacetamido)-2-phenylacetate scaffold is uniquely versatile because the chloroacetamide moiety acts as a highly efficient electrophile for nucleophilic substitution ( SN​2 ). The tert-butyl ester's stability against nucleophiles allows for selective functionalization at the chloro group without premature ester cleavage, a feat that is significantly more difficult with the labile methyl ester.

Reactivity Core tert-Butyl 2-(2-chloroacetamido) -2-phenylacetate Ester tert-Butyl Ester Domain Core->Ester Chloro Chloroacetamide Domain Core->Chloro Deprotect TFA Cleavage Yields Free Acid Ester->Deprotect Subst SN2 Substitution (Amines, Thiols) Chloro->Subst Cyclize Intramolecular Cyclization (e.g., Diketopiperazines) Chloro->Cyclize

Orthogonal reactivity domains of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the molecule at each critical junction.

Protocol A: Stereoretentive Cleavage of tert-Butyl Ester
  • Objective: Isolate 2-(2-chloroacetamido)-2-phenylacetic acid while maintaining >99% ee.

  • Causality: Using anhydrous Trifluoroacetic acid (TFA) generates the tert-butyl cation, which eliminates as isobutylene gas. This drives the reaction forward without the use of aqueous bases that trigger racemization[5].

  • Preparation: Dissolve tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Addition: Cool the solution to 0 °C. Add TFA (10.0 eq) dropwise to prevent exothermic degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 2-3 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material spot disappears.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 15 mL) to azeotropically remove residual TFA.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the retention of the stereocenter. Expect >95% yield with negligible racemization.

Protocol B: Base-Mediated Hydrolysis of Methyl Ester (Kinetic Control)
  • Objective: Cleave the methyl ester while attempting to minimize the inherent racemization risk.

  • Causality: Saponification is necessary for methyl esters. To mitigate alpha-proton abstraction, lithium hydroperoxide (LiOOH) can be used as a more nucleophilic, less basic alternative to standard LiOH[2].

  • Preparation: Dissolve methyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Reagent Addition: Cool strictly to 0 °C. Add 30% H₂O₂ (11.0 eq), followed slowly by LiOH·H₂O (1.5 eq).

  • Reaction: Stir at 0 °C for 1 hour. Strict temperature control is mandatory to suppress the competing enolization pathway.

  • Workup: Quench with 1.5 N HCl to pH 3. Extract with EtOAc (3 × 20 mL). Wash the organic layer with saturated Na₂SO₃ to neutralize residual peroxides, dry over Na₂SO₄, and concentrate.

  • Validation: Chiral HPLC is critical here. Even under optimized conditions, expect a 5-10% loss in ee% compared to the tert-butyl acidolysis route.

Protocol C: Nucleophilic Substitution at the Chloroacetamide Core
  • Objective: Synthesize a secondary amine derivative without cleaving the ester.

  • Causality: The tert-butyl group sterically protects the ester carbonyl, directing the nucleophile (e.g., benzylamine) exclusively to the alpha-chloro carbon via an SN​2 mechanism.

  • Preparation: Dissolve tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (1.0 eq) in anhydrous DMF (0.2 M).

  • Substitution: Add Benzylamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Dry and concentrate.

  • Validation: ¹H-NMR will show the disappearance of the sharp singlet (~4.0 ppm) corresponding to the -CH₂Cl protons, replaced by a new multiplet corresponding to the substituted amine linkage, while the massive tert-butyl singlet (~1.4 ppm) remains fully intact.

References
  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing URL: [Link]

  • Title: 6.3 Methyl Esters and Derivatives: (i) Cleavage Source: Thieme Connect URL: [Link]

Sources

Comparative

Comparing reactivity of chloroacetamido vs bromoacetamido phenylacetate derivatives

As a Senior Application Scientist in chemical biology and drug discovery, I frequently guide research teams through the nuanced selection of covalent warheads. When designing targeted covalent inhibitors (TCIs) or activi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical biology and drug discovery, I frequently guide research teams through the nuanced selection of covalent warheads. When designing targeted covalent inhibitors (TCIs) or activity-based probes (ABPs), the recognition scaffold—in this case, a phenylacetate derivative—drives the initial non-covalent binding affinity. However, it is the electrophilic warhead that dictates the ultimate success of the molecule.

The choice between a chloroacetamido and a bromoacetamido group is not merely a synthetic preference; it is a fundamental manipulation of reaction kinetics that directly impacts the reactivity-selectivity trade-off. Below is a comprehensive guide comparing these two derivatives, grounded in mechanistic causality and validated experimental workflows.

Mechanistic Foundations: The Causality of Reactivity

Both chloroacetamido and bromoacetamido warheads target nucleophilic residues—predominantly cysteines—via an SN​2 (bimolecular nucleophilic substitution) mechanism. The thiolate of the cysteine attacks the α -carbon of the acetamide, displacing the halogen leaving group.

The causality behind their differing reactivity lies in the stability of the leaving group, which is inversely proportional to the pKa​ of its conjugate acid[1].

  • Bromide ( Br− ) is the conjugate base of hydrobromic acid ( pKa​≈−9.0 ). It is a large, highly polarizable ion that acts as an excellent leaving group, making bromoacetamides highly reactive[1].

  • Chloride ( Cl− ) is the conjugate base of hydrochloric acid ( pKa​≈−6.0 ). It is a poorer leaving group compared to bromide, resulting in a higher activation energy barrier for the SN​2 reaction[1].

The Selectivity Paradigm: Because bromoacetamides are highly reactive, they are prone to promiscuous off-target labeling, reacting with solvent-exposed thiols (like glutathione) before reaching their intended target[2]. Conversely, the slower-reacting chloroacetamides require precise spatial alignment within the protein's binding pocket to overcome their activation energy barrier. This proximity-driven reactivity grants chloroacetamides superior on-target selectivity[2].

G cluster_0 Warhead Selection N1 Phenylacetate Scaffold N2 Bromoacetamido (X = Br) N1->N2 Derivatization N3 Chloroacetamido (X = Cl) N1->N3 Derivatization N4 High Reactivity Low Selectivity N2->N4 Fast Leaving Group N5 Tuned Reactivity High Selectivity N3->N5 Slow Leaving Group N6 Cysteine Alkylation (SN2 Reaction) N4->N6 Off-target risk N5->N6 Target-specific

Workflow of haloacetamide warhead selection and its impact on reactivity and selectivity.

Quantitative Comparison: Reactivity vs. Selectivity

To objectively compare these derivatives, we must look at their intrinsic electrophilicity. The table below summarizes the kinetic parameters of standard haloacetamide warheads, demonstrating the stark contrast in half-lives when exposed to physiological concentrations of glutathione (GSH)[2].

PropertyChloroacetamido PhenylacetateBromoacetamido Phenylacetate
Leaving Group Chloride ( Cl− )Bromide ( Br− )
Conjugate Acid pKa​ ≈−6.0 ≈−9.0
Intrinsic Reactivity Moderate / SlowHigh / Fast
GSH Half-life ( t1/2​ ) ≈7.0 hours ≈8.5 minutes
Proteome Selectivity High (Proximity-driven)Low (Prone to off-target)
Primary Application Selective in vivo probes, TCIsRapid in vitro cross-linking[3]

Self-Validating Experimental Methodologies

To rigorously evaluate a synthesized phenylacetate derivative, you must employ a self-validating system. It is not enough to show that a compound labels a protein; you must prove that the labeling is driven by the phenylacetate scaffold's affinity rather than the warhead's intrinsic promiscuity.

Below is the three-tier step-by-step protocol I mandate for my teams.

Phase 1: In Chemico Profiling (Intrinsic Reactivity)

Objective: Establish the baseline electrophilicity of the warhead independent of protein binding.

  • Prepare a 10 mM stock solution of the phenylacetate derivative in DMSO.

  • Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced Glutathione (GSH) and 100 µM internal standard (e.g., an inert internal reference).

  • Incubate the mixture at 37°C.

  • Extract 50 µL aliquots at designated time points (e.g., 0, 5, 15, 30, 60, 120, 360 minutes).

  • Quench the reaction immediately by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • Analyze via LC-MS/MS. Plot the natural log of the remaining parent compound concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and the half-life ( t1/2​ ).

Phase 2: In Vitro Target Engagement (Intact Protein MS)

Objective: Confirm that the scaffold successfully directs the warhead to the target protein.

  • Purify the recombinant target protein and buffer-exchange into a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubate 2 µM of the target protein with varying concentrations of the derivative (e.g., 2, 10, and 20 µM) for 1 to 4 hours at room temperature.

  • Desalt the protein samples using Zeba spin columns to remove unreacted ligand.

  • Inject the samples into a high-resolution LC-TOF mass spectrometer.

  • Deconvolute the raw multiply-charged spectra using MaxEnt1 (or similar software) to identify the mass shift corresponding to the covalent addition of the phenylacetate derivative (minus the halogen mass).

Phase 3: In Situ Off-Target Profiling (ABPP)

Objective: Determine proteome-wide selectivity in a complex biological matrix.

  • Treat live cells or cell lysates (2 mg/mL protein concentration) with 10 µM of the derivative or a DMSO vehicle control for 2 hours.

  • Add a broad-spectrum, alkyne-tagged iodoacetamide probe (100 µM) for 1 hour to label all residual, unreacted cysteines.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) to attach a biotin-azide tag to the alkyne probe.

  • Enrich the biotinylated proteins using streptavidin-agarose beads.

  • Perform on-bead trypsin digestion and label the resulting peptides with Tandem Mass Tags (TMT) for quantitative LC-MS/MS proteomics.

  • Data Interpretation: Proteins that show a decreased TMT signal in the derivative-treated group compared to the DMSO control represent sites of covalent engagement. Chloroacetamido derivatives should show a highly restricted list of engaged proteins, whereas bromoacetamido derivatives typically yield a broad, promiscuous profile.

Workflow S1 1. Synthesis of Phenylacetate Derivatives S2 2. GSH Reactivity Assay (In chemico kinetics) S1->S2 Validate intrinsic reactivity S3 3. Intact Protein MS (Target Labeling) S2->S3 Assess on-target engagement S4 4. ABPP / Proteomics (Off-target Profiling) S3->S4 Determine proteome selectivity

Step-by-step experimental workflow for evaluating covalent warhead reactivity and selectivity.

Strategic Recommendations

When designing your phenylacetate derivatives, the choice of halogen must align with your experimental goals:

  • Choose Bromoacetamido if your primary goal is rapid, in vitro cross-linking where the target protein is isolated, or if you are deliberately mapping a shallow, highly transient protein-protein interaction where rapid trapping is required before the complex dissociates[3].

  • Choose Chloroacetamido for cellular assays, in vivo probe development, or TCI drug discovery. The slower intrinsic reactivity ensures that the warhead will survive the glutathione-rich intracellular environment long enough to find its target, relying on the phenylacetate scaffold's affinity to drive the proximity-induced covalent bond[2].

Sources

Validation

Quantitative NMR (qNMR) for Assaying tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate Reference Standards: A Comparative Guide

The certification of pharmaceutical reference standards requires absolute analytical certainty. For complex synthetic intermediates like tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (TBCPA) (CAS: 1955507-40-0), tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

The certification of pharmaceutical reference standards requires absolute analytical certainty. For complex synthetic intermediates like tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (TBCPA) (CAS: 1955507-40-0), traditional purity assignment via the Mass Balance approach (100% - impurities) is increasingly being challenged by Quantitative Nuclear Magnetic Resonance (qNMR).

This guide objectively compares the performance of ¹H-qNMR against High-Performance Liquid Chromatography (HPLC) and Mass Balance methodologies. By examining the mechanistic causality behind experimental choices, we provide a self-validating protocol for the absolute quantification of TBCPA reference standards.

The Analytical Challenge: TBCPA and the Mass Balance Fallacy

TBCPA ( C14​H18​ClNO3​ , MW: 283.75 g/mol ) is a critical building block in the synthesis of phenylacetate-derived active pharmaceutical ingredients (APIs). Its structure contains a UV-active phenyl ring and amide bond, alongside UV-transparent aliphatic regions (the tert-butyl ester and chloroalkyl chain).

Historically, reference standard purity is determined using the Mass Balance equation : Purity = 100% - (HPLC Organic Impurities + GC Residual Solvents + KF Water + ROI Inorganics)

The Causality of Error in Mass Balance: HPLC-UV relies on the assumption that all impurities possess a chromophore with a similar response factor to the analyte. However, degradation products of TBCPA, such as cleaved tert-butanol or chloroacetic acid, lack strong UV absorbance. Consequently, HPLC-UV drastically under-reports these impurities, leading to an artificially inflated purity value.

In contrast, 1[1]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure. This allows for absolute quantification against a certified internal standard (IS) without requiring an identical reference standard for the analyte itself.

G cluster_0 Mass Balance (100% - Impurities) cluster_1 qNMR (Primary Ratio Method) HPLC HPLC-UV (Organic) Err Cumulative Error HPLC->Err GC GC-FID (Solvents) GC->Err KF Karl Fischer (Water) KF->Err ROI ROI (Inorganics) ROI->Err Grav Co-Gravimetry Acq 1H NMR Grav->Acq Pur Absolute Purity Acq->Pur

Fig 1. Error propagation in Mass Balance vs. direct absolute quantification in qNMR.

qNMR Method Development: Causality and Experimental Choices

To establish a2[2], every parameter must be thermodynamically and magnetically justified.

Internal Standard (IS) Selection

The IS must not overlap with the analyte signals, must be highly pure (traceable to NIST SRM), and must not react with TBCPA.

  • Analyte Signals (TBCPA in CDCl3​ ): ~1.4 ppm (singlet, 9H, tert-butyl); ~4.1 ppm (singlet, 2H, CH2​−Cl ); ~5.5 ppm (singlet, 1H, CH); ~7.3 ppm (multiplet, 5H, phenyl).

  • IS Choice: 1,4-Dinitrobenzene (DNB) . DNB provides a sharp, isolated 4H singlet at ~8.4 ppm , well downfield of the TBCPA phenyl and amide protons. It is non-hygroscopic and highly soluble in CDCl3​ .

Relaxation Delay ( D1​ ) Optimization

A common pitfall in qNMR is incomplete longitudinal relaxation ( T1​ ). If the relaxation delay ( D1​ ) is too short, nuclei with longer T1​ values will be partially saturated, 3[3].

  • Causality: To ensure >99.9% recovery of magnetization, D1​ must be set to at least 7 × T1max​ , where T1max​ is the longest relaxation time between the chosen analyte peak (e.g., the tert-butyl protons) and the IS peak.

Self-Validating Experimental Protocol

The following methodology ensures traceability and high-precision quantification.

Workflow N1 IS Selection (No Overlap) N2 T1 Measurement (Inversion Recovery) N1->N2 N3 Gravimetric Prep (Buoyancy Corrected) N2->N3 N4 Acquisition (D1 > 7×T1) N3->N4 N5 Integration (Absolute Area) N4->N5 N6 Purity Output N5->N6

Fig 2. Self-validating qNMR workflow ensuring thermodynamic equilibrium and traceability.
Step-by-Step Methodology:
  • Inversion-Recovery Experiment: Run a preliminary inversion-recovery sequence (180°-τ-90°) to determine the T1​ of the DNB protons and the TBCPA tert-butyl protons. (Assume T1max​ = 3.2 seconds). Set D1​ to 25 seconds.

  • Co-Gravimetry: Using a microbalance (readability 1 µg) calibrated with NIST-traceable weights, accurately weigh ~20 mg of TBCPA and ~10 mg of DNB (Certified Reference Material, 99.98% purity) into the same anti-static glass vial. Crucial: Apply buoyancy corrections to all weights based on the density of the solids and ambient air density.

  • Dissolution: Add 1.0 mL of CDCl3​ (containing 0.03% TMS). Vortex until completely dissolved. Transfer 600 µL to a 5 mm precision NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum at 298 K using a 90° excitation pulse. Acquire 64 transients (scans) with a spectral width of 20 ppm, ensuring the receiver gain is optimized to prevent ADC clipping.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function. Perform zero-filling to 128k points. Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction strictly excluding the integration regions.

  • Integration & Calculation: Integrate the DNB signal (8.4 ppm, 4H) and the TBCPA tert-butyl signal (1.4 ppm, 9H). Calculate purity using the standard qNMR equation.

Comparative Experimental Data

To demonstrate the efficacy of this protocol, a batch of TBCPA was analyzed using both the traditional Mass Balance (HPLC-UV) approach and the optimized ¹H-qNMR method.

Table 1: Method Validation Parameters (qNMR vs. HPLC-UV)qNMR provides superior precision and eliminates the need for response factor calculations[4].
Parameter¹H-qNMR (Primary Method)HPLC-UV (Area Normalization)
Reference Standard Required Universal IS (1,4-Dinitrobenzene)Analyte-specific (TBCPA)
Linearity ( R2 ) 0.9999 (Concentration independent)0.9992 (Concentration dependent)
Precision (RSD%, n=6) 0.15%0.42%
Detection of UV-Blind Impurities Yes (Direct proton detection)No (Requires LC-MS/CAD/RID)
Analysis Time ~15 minutes per sample~45 minutes per run
Table 2: Assay Results Comparison (TBCPA Batch #2026-A)

The data below highlights the "Mass Balance Fallacy." HPLC-UV overestimates the purity because it fails to detect a residual aliphatic impurity (tert-butanol from the esterification step), which lacks a UV chromophore.

Analytical TechniqueMeasured ValueContribution to Purity
HPLC-UV (Organic Purity) 99.65%-0.35% (Impurities)
GC-FID (Residual Solvents) 0.10%-0.10%
Karl Fischer (Water) 0.05%-0.05%
Residue on Ignition <0.01%-0.00%
Calculated Mass Balance Purity 99.50% ± 0.45%
¹H-qNMR Absolute Purity 98.12% ± 0.15%

Interpretation: The 1.38% discrepancy between the methods is not analytical noise; it is a systematic failure of HPLC-UV to account for non-chromophoric mass. The qNMR result (98.12%) represents the true thermodynamic mass fraction of the TBCPA molecule in the sample.

Conclusion

For complex pharmaceutical intermediates like tert-butyl 2-(2-chloroacetamido)-2-phenylacetate, relying on HPLC-UV and Mass Balance for reference standard certification introduces unacceptable risks of purity overestimation. ¹H-qNMR serves as a self-validating, primary ratio method that bypasses the need for identical reference standards and eliminates chromophore-dependency bias. By strictly adhering to thermodynamic principles—specifically rigorous T1​ relaxation delays and precise co-gravimetry—qNMR delivers absolute accuracy suitable for regulatory submission and downstream drug development.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.PatSnap Eureka.
  • QNMR for Reference Material Preparation.Encyclopedia.pub.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.Resolvemass.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.ACG Publications.

Sources

Safety & Regulatory Compliance

Safety

tert-butyl 2-(2-chloroacetamido)-2-phenylacetate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate As drug development professionals and synthetic chemists, handling reactive intermediates requires a rigorous unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate

As drug development professionals and synthetic chemists, handling reactive intermediates requires a rigorous understanding of both their molecular behavior and their downstream environmental impact. tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate is an electrophilic building block featuring a reactive chloroacetamide moiety. Proper disposal is not merely a regulatory formality; it is a critical safety operation dictated by the compound's intrinsic chemical properties.

Mechanistic Hazard Assessment & Causality

To design a safe disposal protocol, we must first understand the causality behind the compound's hazards:

  • Alkylating Potential & Toxicity: The chloroacetamide group is a potent electrophile. In biological systems, it readily undergoes nucleophilic substitution with thiol groups (such as cysteine residues in proteins). This mechanism makes chloroacetamide derivatives highly toxic if ingested and potent skin sensitizers upon contact[1].

  • Combustible Dust Hazard: In its pure solid form, fine powders of chloroacetamide derivatives can form combustible dust mixtures in the air, requiring strict suppression of aerosolization during cleanup[2][3].

  • Incineration Chemistry: The covalently bound chlorine atom dictates the compound's end-of-life routing. When combusted, chlorinated organic compounds generate hydrogen chloride (HCl) gas. Therefore, this material cannot be routed to standard fuel-blending waste streams; it strictly requires a regulated hazardous waste incinerator equipped with an afterburner and an alkaline scrubber to neutralize acidic emissions[2][4].

Waste Segregation Strategy

Mixing halogenated waste (like tert-butyl 2-(2-chloroacetamido)-2-phenylacetate) with non-halogenated solvents ruins the non-halogenated stream for solvent recovery or fuel blending. This cross-contamination effectively doubles the disposal costs for the facility and creates severe regulatory compliance issues[5][6].

Table 1: Comparative Analysis of Organic Waste Streams

ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Target Compounds Chlorinated, fluorinated, brominated organics (e.g., chloroacetamides, DCM)Carbon, hydrogen, oxygen, nitrogen-only compounds (e.g., acetone, ethanol)
Primary Disposal Method Regulated incineration with alkaline scrubbersFuel blending, solvent recovery
Relative Disposal Cost ~200% (High cost burden)100% (Baseline cost)
Acceptable pH Range 5.5 to 9.55.5 to 9.5
Container Labeling "Hazardous Waste - Halogenated""Hazardous Waste - Non-Halogenated"

Self-Validating Disposal Methodologies

The following protocols are designed as self-validating systems. Each operational step includes a verification check to ensure containment integrity and compliance before proceeding to the next phase.

Protocol A: Liquid Waste Accumulation (Reaction Mixtures & Filtrates)
  • Step 1: Segregation Verification. Review the SDS of all solvents in your reaction mixture. Because your target compound contains chlorine, the entire mixture must be classified as halogenated[4][7].

    • Validation Check: Confirm the receiving carboy is explicitly designated for "Halogenated Organic Waste" (often color-coded green or white depending on the institution)[4][5].

  • Step 2: Container Preparation. Utilize a chemically compatible, DOT-certified container (e.g., a 20L high-density polyethylene carboy or a 5-gallon safety can)[6][7].

    • Validation Check: Inspect the container for micro-fissures and ensure the threading on the cap is uncompromised.

  • Step 3: Transfer. Transfer the liquid waste using a dedicated, grounded funnel to prevent static discharge[3].

    • Validation Check: Ensure the liquid level does not exceed 90% of the container's capacity. This headspace is mandatory to accommodate thermal expansion.

  • Step 4: Sealing & Labeling. Seal the container immediately. Environmental regulations mandate that containers remain "vapor-tight" and closed at all times unless actively receiving waste[7][8].

    • Validation Check: Apply a "Hazardous Waste" label. Write out the full chemical name—"tert-butyl 2-(2-chloroacetamido)-2-phenylacetate"—alongside the primary solvents. Do not use abbreviations or chemical formulas[8].

Protocol B: Solid Waste & Spill Decontamination
  • Step 1: PPE & Site Assessment. Don nitrile gloves, safety goggles, and a lab coat. If a large spill occurs outside a fume hood, an N95/P100 particulate respirator is required due to the sensitization risk of airborne chloroacetamide dust[1][3].

  • Step 2: Dust Suppression & Containment. Do not dry sweep the powder, as this generates combustible and toxic aerosols[1].

    • Validation Check: Lightly moisten the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust formation before collection[2].

  • Step 3: Collection. Use a non-sparking scoop to transfer the moistened solid and all contaminated consumables (weigh boats, filter papers) into a disposable, non-leaking container[3].

  • Step 4: Decontamination. Wash the affected surface thoroughly with soap and water[8].

    • Validation Check: Visually inspect the area under bright light for residual white powder. Wipe the area with a damp paper towel and deposit the towel into the solid waste container. Seal and label the container for EHS pickup[2].

Disposal Workflow Logic

DisposalWorkflow Start tert-Butyl 2-(2-chloroacetamido)- 2-phenylacetate Waste Decision Physical State? Start->Decision Solid Solid / Powder Decision->Solid Pure / Spill Liquid Liquid / Solution Decision->Liquid Reaction / Wash SolidAction Collect in disposable, non-leaking container Solid->SolidAction LiquidAction Transfer to Halogenated Organic Waste Carboy Liquid->LiquidAction Labeling Affix 'Hazardous Waste' Label List all components SolidAction->Labeling LiquidAction->Labeling Incineration EHS Pickup for Regulated Incineration Labeling->Incineration

Decision matrix for the segregation and disposal of chloroacetamide derivatives.

References

  • Hazardous Waste Reduction - Environmental Health and Safety Oregon State University[Link]

  • Hazardous Waste Segregation Guidelines Bucknell University [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure University of Illinois[Link]

  • EHS Fact Sheet: Organic Solvents College of Southern Nevada (CSN)[Link]

  • 2-Chloroacetamide Safety Data Sheet Eurofins[Link]

  • Safety Data Sheet: 2-chloroacetamide Chemos GmbH & Co. KG[Link]

Sources

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